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  • Product: 1-(Piperazin-1-yl)butan-1-one
  • CAS: 18903-04-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-(Piperazin-1-yl)butan-1-one

This technical guide details the chemical properties, synthesis, and pharmaceutical applications of 1-(Piperazin-1-yl)butan-1-one (also known as 1-Butyrylpiperazine ).[1][2][3] Chemical Identity, Synthetic Pathways, and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and pharmaceutical applications of 1-(Piperazin-1-yl)butan-1-one (also known as 1-Butyrylpiperazine ).[1][2][3]

Chemical Identity, Synthetic Pathways, and Pharmaceutical Utility [1][2][3]

Executive Summary

1-(Piperazin-1-yl)butan-1-one (CAS: 18903-04-3) is a mono-acylated piperazine derivative serving as a critical building block in medicinal chemistry.[1][2][3] Characterized by a secondary amine "handle" and a lipophilic butyryl chain, it functions as a versatile pharmacophore linker.[3] Its primary industrial significance lies in its role as a key intermediate and defined impurity in the synthesis of Olaparib (Lynparza), a poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[1] This guide provides a comprehensive analysis of its physicochemical behavior, synthetic routes, and reactivity profile.[3]

Chemical Identity & Structural Analysis[3][4][5][6][7]

The molecule consists of a piperazine ring where one nitrogen is acylated with a butyryl group, leaving the second nitrogen free as a nucleophilic center.[3] This "monoprotected-like" structure allows for selective derivatization at the N4 position without the need for transient protecting groups.[1][2][3]

Property Details
IUPAC Name 1-(Piperazin-1-yl)butan-1-one
Common Synonyms 1-Butyrylpiperazine; N-Butyrylpiperazine; 1-(1-Oxobutyl)piperazine
CAS Number 18903-04-3
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
SMILES CCCC(=O)N1CCNCC1
InChI Key ADICBJYTMADKFI-UHFFFAOYSA-N

Physicochemical Profile

The compound exhibits properties typical of low-molecular-weight amides.[1][2][3] The butyryl chain increases lipophilicity compared to its acetyl analog (1-acetylpiperazine), improving membrane permeability in drug design contexts while retaining water solubility due to the basic amine.[1][3]

Parameter Value / Range Notes
Appearance Colorless to light yellow liquidHygroscopic; tends to darken upon oxidation.[2][3]
Boiling Point ~260–270 °C (Predicted)High BP due to intermolecular H-bonding; typically distilled under high vacuum.[1]
Density 1.03 ± 0.1 g/cm³Slightly denser than water.
pKa (Basic N) 8.5–9.0 (Predicted)The distal amine (N4) remains basic but is slightly less basic than free piperazine (pKa 9.[1]8) due to the inductive effect of the amide.[1]
LogP ~0.2 to 0.5Moderately polar; amenable to reverse-phase chromatography.[2][3]
Solubility Soluble in H₂O, MeOH, DCMForms stable hydrochloride salts (solid) for easier handling.[1]

Synthetic Pathways[2]

Synthesis requires controlling the acylation to prevent the formation of 1,4-dibutyrylpiperazine .[1][3] Two primary strategies are employed:

Method A: Direct Acylation (Industrial Route)

Uses a large excess of piperazine to statistically favor the mono-acylated product.[1][3]

  • Reagents: Piperazine (5–10 eq), Butyryl Chloride (1 eq), DCM/Toluene.[1]

  • Mechanism: Nucleophilic acyl substitution.[3]

  • Purification: Aqueous extraction removes excess piperazine (water soluble) and the di-acylated byproduct (less soluble in acid).[1]

Method B: Mono-Protection Strategy (High Purity)

Used when high regioselectivity is required for GMP standards.[1][3]

  • Protection: Piperazine

    
     N-Boc-piperazine.[1][2][3]
    
  • Acylation: N-Boc-piperazine + Butyryl Chloride

    
     1-Boc-4-butyrylpiperazine.[1][2][3]
    
  • Deprotection: TFA or HCl

    
     1-Butyrylpiperazine.[1][3]
    
Synthetic Workflow Diagram

The following diagram illustrates the competitive reaction pathways and the logic for selectivity.

SynthesisPath cluster_conditions Reaction Control Pip Piperazine (Excess) Mono 1-Butyrylpiperazine (Target Product) Pip->Mono k1 (Fast) ButCl Butyryl Chloride ButCl->Mono Di 1,4-Dibutyrylpiperazine (Impurity) ButCl->Di Mono->Di k2 (Slower if excess amine) Control Key: Maintain [Piperazine] >> [Butyryl Cl] to minimize secondary acylation.

Figure 1: Competitive acylation kinetics. Using excess piperazine suppresses the secondary reaction rate (


).[1]

Reactivity & Functionalization[2]

The chemical utility of 1-(piperazin-1-yl)butan-1-one stems from its secondary amine (N4) .[1][2][3] This site is a nucleophile capable of diverse transformations, making it an ideal "linker" module.[3]

Key Reaction Classes
  • N-Alkylation (S_N2): Reacts with alkyl halides to attach the butyrylpiperazine moiety to larger scaffolds.[1][3]

  • Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form tertiary amines.[1]

  • Amide Coupling: Reacts with carboxylic acids (using EDC/HATU) to form urea-like or unsymmetrical diamide structures.[1][3]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides.[1][2][3]

Reactivity Logic Diagram

Reactivity Center 1-(Piperazin-1-yl)butan-1-one (Nucleophilic N4) Alkylation Reagent: Alkyl Halide (R-X) Type: S_N2 Substitution Product: Tertiary Amine Center->Alkylation RedAm Reagent: Aldehyde + Reductant Type: Reductive Amination Product: N-Alkyl Derivative Center->RedAm Coupling Reagent: Carboxylic Acid + HATU Type: Amide Coupling Product: Unsymmetrical Diamide Center->Coupling

Figure 2: Functionalization pathways for the secondary amine handle.[1][2][3]

Pharmaceutical Applications: The Olaparib Connection[2][3][9][10][11]

The most prominent application of 1-(piperazin-1-yl)butan-1-one is in the chemistry of Olaparib , a PARP inhibitor used to treat BRCA-mutated ovarian and breast cancers.[1][2][3]

Structural Role

In the context of Olaparib synthesis and impurity profiling:

  • Impurity Standard: It is a known degradation product or starting material impurity.[3] The Olaparib structure contains a piperazine ring linked to a cyclopropane-carbonyl group.[1][2][3][4]

  • Analog Synthesis: The butyryl group is a structural analog of the cyclopropylcarbonyl group found in Olaparib.[3] Researchers use the butyryl derivative to synthesize "Olaparib Butyryl Impurity" standards (e.g., 4-(3-(4-Butyrylpiperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one) to validate analytical methods (HPLC/LC-MS) for quality control.[1][2][3]

Mechanism of Action (MoA) Relevance: While the butyryl derivative itself is not the drug, the piperazine linker is crucial for the drug's solubility and binding affinity within the PARP enzyme pocket.[1][3] Modifying the acyl group (butyryl vs. cyclopropyl) alters the steric fit and metabolic stability.[1]

Analytical Characterization

To verify the identity of 1-(piperazin-1-yl)butan-1-one, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

Due to the partial double-bond character of the amide (N-C=O), the piperazine ring protons often appear as distinct rotamers at room temperature.[1][5]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.95 (t, 3H): Terminal methyl of butyryl chain.[1]

    • δ 1.65 (m, 2H): Beta-methylene of butyryl chain.[1][3]

    • δ 2.30 (t, 2H): Alpha-methylene (next to carbonyl).[1]

    • δ 2.8–3.0 (m, 4H): Piperazine protons adjacent to the amine (N4).[1]

    • δ 3.4–3.6 (m, 4H): Piperazine protons adjacent to the amide (N1).[1] Note: These may broaden or split due to restricted rotation.[2][3]

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).[1][3]

  • Molecular Ion: [M+H]⁺ = 157.13 m/z.[1]

  • Fragmentation: Loss of the butyryl chain (neutral loss of 71 Da) or cleavage of the piperazine ring.[1]

Safety & Handling (GHS)[1]

As a secondary amine/amide, standard laboratory safety protocols apply.[3] It is generally classified as an Irritant .[3]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][6][7]

    • H319: Causes serious eye irritation.[3][6][7]

    • H335: May cause respiratory irritation.[3][6][7]

  • Handling: Use in a fume hood.[3] Wear nitrile gloves and safety goggles.[3] Store under inert atmosphere (nitrogen/argon) to prevent oxidation or moisture absorption (hygroscopic).[1]

References

  • PubChem. 1-(Piperazin-1-yl)butan-1-one (Compound Summary). National Library of Medicine.[3] Available at: [Link][1]

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data.[3] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(Piperazin-1-yl)butan-1-one from Piperazine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the synthesis of 1-(piperazin-1-yl)butan-1-one, a valuable buildi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of 1-(piperazin-1-yl)butan-1-one, a valuable building block in medicinal chemistry. The piperazine scaffold is a ubiquitous feature in numerous approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to orient pharmacophoric groups for optimal target interaction.[1][2] This guide delves into the strategic considerations for achieving selective mono-acylation of piperazine, offers a detailed experimental protocol, and outlines the necessary analytical techniques for comprehensive characterization of the final product.

Strategic Overview: The Challenge of Selective Mono-Acylation

The primary challenge in the synthesis of 1-(piperazin-1-yl)butan-1-one from piperazine lies in achieving selective N-acylation at one of the two secondary amine positions. Due to the symmetrical nature of piperazine, the reactivity of both nitrogen atoms is comparable, leading to the potential for di-acylation and a mixture of products. Several strategies can be employed to favor the desired mono-acylated product.

  • Use of a Large Excess of Piperazine: By employing a significant molar excess of piperazine relative to the acylating agent (butanoyl chloride), the statistical probability of an acyl chloride molecule encountering an unreacted piperazine molecule is increased, thereby favoring mono-substitution.

  • In Situ Mono-protonation: A more elegant approach involves the in situ formation of a piperazine mono-salt (e.g., monohydrochloride).[3] The protonation of one nitrogen atom deactivates it towards nucleophilic attack, effectively protecting it and directing the acylation to the remaining free secondary amine.[3] This method avoids the need for traditional protecting group chemistry, which would involve additional synthesis and deprotection steps.

  • Controlled Addition of Acylating Agent: A slow, dropwise addition of butanoyl chloride to the piperazine solution at a reduced temperature helps to maintain a low concentration of the acylating agent, further minimizing the formation of the di-substituted by-product.

This guide will focus on a protocol that combines the principles of in situ mono-protonation and controlled addition to provide a robust and scalable method for the synthesis of 1-(piperazin-1-yl)butan-1-one.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of piperazine with butanoyl chloride proceeds via a nucleophilic addition-elimination mechanism.[4][5] The lone pair of electrons on the unprotonated nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanoyl chloride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. The final step involves the deprotonation of the newly acylated nitrogen, typically by another molecule of piperazine acting as a base, to yield the neutral 1-(piperazin-1-yl)butan-1-one and piperazine hydrochloride.

Experimental Protocol

This protocol details the synthesis of 1-(piperazin-1-yl)butan-1-one hydrochloride from piperazine and butanoyl chloride. The hydrochloride salt is often preferred for its crystalline nature, which facilitates purification and handling.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolesNotes
PiperazineC₄H₁₀N₂86.1425.84 g0.30Use anhydrous grade.
Hydrochloric Acid (conc.)HCl36.46~8.3 mL~0.1037% w/w, ~12 M
Dichloromethane (DCM)CH₂Cl₂84.93250 mL-Anhydrous, for reaction.
Butanoyl ChlorideC₄H₇ClO106.5510.66 g0.10Handle in a fume hood.
Sodium Hydroxide (NaOH)NaOH40.00As required-For neutralization.
Ethyl AcetateC₄H₈O₂88.11As required-For extraction.
Anhydrous MgSO₄ or Na₂SO₄--As required-For drying.
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Synthetic Procedure

Step 1: Formation of Piperazine Monohydrochloride

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve piperazine (25.84 g, 0.30 mol) in anhydrous dichloromethane (200 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add concentrated hydrochloric acid (~8.3 mL, ~0.10 mol) dropwise to the stirred solution, ensuring the temperature remains below 10 °C. A white precipitate of piperazine dihydrochloride will initially form and then a slurry of the monohydrochloride will be present.

Step 2: Acylation

  • Dissolve butanoyl chloride (10.66 g, 0.10 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

  • Add the butanoyl chloride solution dropwise to the cold, stirred piperazine hydrochloride slurry over a period of 30-45 minutes. Maintain the reaction temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Isolation

  • Cool the reaction mixture in an ice bath and filter the solid piperazine dihydrochloride by-product. Wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrate and washings in a separatory funnel.

  • Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any remaining salts and unreacted acid chloride, and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-(piperazin-1-yl)butan-1-one as an oil.

Step 4: Purification (Optional, as Hydrochloride Salt)

  • Dissolve the crude product in a minimal amount of isopropanol.

  • Add ethereal HCl (2 M solution) dropwise with stirring until the solution is acidic to litmus paper.

  • Cool the solution in an ice bath to induce crystallization of the hydrochloride salt.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

Safety Precautions
  • Piperazine: Corrosive and can cause skin burns and eye damage. It is also a respiratory sensitizer.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Butanoyl Chloride: A corrosive and lachrymatory substance that reacts violently with water. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with appropriate care and PPE.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow Start Piperazine & DCM MonoHCl In Situ Formation of Piperazine Monohydrochloride (0-5 °C, HCl) Start->MonoHCl 1. Protonation Acylation Acylation with Butanoyl Chloride (0-5 °C to RT) MonoHCl->Acylation 2. Acylation Workup Aqueous Work-up & Extraction Acylation->Workup 3. Quenching Crude Crude 1-(Piperazin-1-yl)butan-1-one Workup->Crude 4. Isolation Purification Purification as Hydrochloride Salt Crude->Purification 5. Salt Formation Final Pure 1-(Piperazin-1-yl)butan-1-one Hydrochloride Purification->Final 6. Crystallization Characterization_Flow Start Synthesized Product TLC Thin Layer Chromatography (TLC) - Purity Check Start->TLC IR IR Spectroscopy - Functional Group ID (Amide C=O) TLC->IR If pure MS Mass Spectrometry (MS) - Molecular Weight Confirmation IR->MS NMR NMR Spectroscopy (¹H & ¹³C) - Structural Elucidation MS->NMR Final Confirmed Structure & Purity NMR->Final

Caption: Logical workflow for analytical characterization.

Conclusion

The synthesis of 1-(piperazin-1-yl)butan-1-one from piperazine is a key transformation for the development of novel pharmaceutical agents. By employing a strategy of in situ mono-protonation, selective mono-acylation can be achieved in good yield, avoiding the complexities of protecting group chemistry. The detailed protocol and characterization guide provided herein offer a solid foundation for researchers to successfully synthesize and validate this important chemical intermediate. Adherence to the safety precautions outlined is paramount for the safe execution of this synthesis.

References

  • Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-(4-Chloro-phenyl)-piperazin-1-yl]-1-(4-fluoro-phenyl)-butan-1-one; hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]

  • MDPI. (2020). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Google Patents. (n.d.). Method of direct mono-N-substitution of piperazine.
  • Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]

  • NJ.gov. (n.d.). PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • ResearchGate. (n.d.). Total assignment of the 1H and 13C NMR spectra of piperovatine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(piperazin-1-yl)butan-1-one. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • NJ.gov. (n.d.). PIPERAZINE - HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). N-Acylation in combinatorial chemistry. Retrieved from [Link]

  • YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

Sources

Application

Crystallization methods for 1-(Piperazin-1-yl)butan-1-one

Abstract 1-(Piperazin-1-yl)butan-1-one (henceforth 1-BP ) presents a distinct challenge in process chemistry: as a mono-acyl piperazine derivative, its free base form typically exists as a viscous oil or low-melting soli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(Piperazin-1-yl)butan-1-one (henceforth 1-BP ) presents a distinct challenge in process chemistry: as a mono-acyl piperazine derivative, its free base form typically exists as a viscous oil or low-melting solid with high aqueous solubility, rendering standard cooling crystallization ineffective.[1] This Application Note details the strategic conversion of 1-BP into crystalline salt forms (Hydrochloride and Oxalate) to achieve high purity (>99.5%). We provide a comprehensive workflow covering solubility profiling, salt screening, and scalable anti-solvent crystallization protocols.[1]

Introduction & Chemical Context

The purification of 1-BP is governed by the disparity in basicity between its two nitrogen atoms.

  • N1 (Amide): The nitrogen attached to the butyryl group is non-basic due to resonance delocalization with the carbonyl oxygen.[1]

  • N4 (Secondary Amine): This nitrogen remains basic (estimated pKa ~8.5–9.0), acting as the sole site for protonation.[1]

The Challenge: The free base of 1-BP is amphiphilic. It dissolves readily in chlorinated solvents and alcohols but also exhibits significant water solubility, making aqueous workups prone to yield loss.[1] Furthermore, the lack of a rigid aromatic system (unlike benzylpiperazine) reduces lattice energy, often resulting in "oiling out" rather than crystallization.[1]

The Solution: Lattice energy engineering via salt formation.[1] By protonating the N4 position with a counter-ion, we disrupt the solvation shell and introduce strong ionic interactions that favor a solid crystalline lattice.[1]

Phase 1: Pre-Crystallization Characterization[1]

Before attempting crystallization, the thermodynamic landscape of the molecule must be mapped.[1]

Solubility Profiling (Free Base)

Data estimated based on structural analogs (N-acyl piperazines).

Solvent SystemSolubility BehaviorSuitability for Crystallization
Water High (>100 mg/mL)Poor (Product loss to mother liquor)
Dichloromethane HighPoor (Too soluble, low boiling point)
Ethanol/IPA HighGood (As solvent for salt formation)
Diethyl Ether Moderate/LowExcellent (As anti-solvent)
n-Heptane Low (Immiscible/Oiling)Good (As anti-solvent)
Salt Screening Strategy

Since 1-BP is effectively mono-basic, a 1:1 stoichiometry with monoprotic acids (or 1:0.5 with diprotic acids) is targeted.[1]

  • Target 1: Hydrochloride (HCl): Standard for pharmaceutical intermediates.[1] High melting point, but potentially hygroscopic.[1]

  • Target 2: Oxalate/Fumarate: Organic acids often yield non-hygroscopic, well-defined needles useful for structural confirmation.[1]

Phase 2: Experimental Workflows

Workflow Visualization: Salt Selection & Crystallization

SaltScreening cluster_acids Acid Candidates Start Crude 1-BP (Oil) Solvent Dissolve in Alcohol (EtOH or IPA) Start->Solvent AcidSelect Select Acid Counter-ion Solvent->AcidSelect HCl HCl (gas/ether) Target: Hydrochloride AcidSelect->HCl Oxalic Oxalic Acid Target: Oxalate AcidSelect->Oxalic Reaction Exothermic Addition (Temp < 10°C) HCl->Reaction Oxalic->Reaction Nucleation Nucleation Induction (Seeding/Anti-Solvent) Reaction->Nucleation Harvest Filtration & Drying Nucleation->Harvest

Figure 1: Decision tree for converting the oily free base into a stable crystalline salt.[1]

Phase 3: Detailed Protocols

Protocol A: Synthesis and Crystallization of 1-BP Hydrochloride

Best for: Bulk purity and storage.

Reagents:

  • Crude 1-(Piperazin-1-yl)butan-1-one (Free base)

  • Solvent: Isopropyl Alcohol (IPA) - Anhydrous

  • Reagent: 2M HCl in Diethyl Ether (or 4M HCl in Dioxane)[1]

  • Anti-solvent: Diethyl Ether or MTBE[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of crude 1-BP in 50 mL of anhydrous IPA. Stir at room temperature (25°C) until a homogeneous solution is achieved.

    • Note: Moisture control is critical.[1] Excess water will solubilize the salt, lowering yield.[1]

  • Acid Addition (Thermodynamic Control): Cool the solution to 0–5°C using an ice bath.

    • Causality: The neutralization reaction is exothermic.[1] Heat can cause degradation of the amide bond or discoloration.[1]

  • Precipitation: Dropwise, add 1.1 equivalents of HCl (in ether/dioxane) over 20 minutes.

    • Observation: A white precipitate should form immediately.[1] If "oiling" occurs (formation of a gummy layer), increase stirring speed to 500 RPM and add a seed crystal if available.

  • Aging (Ostwald Ripening): Once addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 2 hours. This promotes the growth of larger crystals at the expense of fines.[1]

  • Anti-Solvent Finish: Slowly add 20 mL of Diethyl Ether to drive remaining salt out of solution.

  • Harvest: Filter under vacuum using a sintered glass funnel (Porosity 3). Wash the cake 2x with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Target: White crystalline solid.[1][2][3]

Protocol B: Recrystallization of the Oxalate Salt

Best for: Analytical characterization (XRD) and removing close-eluting impurities.

Reagents:

  • 1-BP Free Base[1]

  • Oxalic Acid Dihydrate[1]

  • Ethanol (95%)[1]

Step-by-Step Procedure:

  • Preparation: Prepare two separate solutions:

    • Solution A: 5.0 g 1-BP in 20 mL warm Ethanol (40°C).

    • Solution B: 1.0 equivalent of Oxalic Acid in 15 mL warm Ethanol (40°C).

  • Reactive Crystallization: Slowly pour Solution B into Solution A while stirring.

  • Controlled Cooling: Allow the mixture to cool to room temperature naturally over 2 hours.

    • Why: Rapid cooling traps impurities in the crystal lattice.[1] Slow cooling purifies the lattice.[1]

  • Deep Cooling: Refrigerate at 4°C for 12 hours to maximize yield.

  • Isolation: Filter and wash with cold Ethanol.

Troubleshooting & Optimization

Common Failure Mode: Oiling Out

Symptom:[1] The product separates as a viscous liquid at the bottom of the flask instead of a powder.[1]

  • Cause: The system entered the "metastable zone" where liquid-liquid phase separation (LLPS) is energetically more favorable than nucleation.

  • Remedy:

    • Reheat the mixture until the oil redissolves.

    • Seed the solution with a tiny amount of pure crystal at a temperature slightly below saturation.

    • Slow Down the anti-solvent addition rate.

Experimental Setup Diagram

Setup Step1 Reactor (Jacketed Vessel) Temp: 0-5°C Step3 Turbidity Probe (Detects Nucleation) Step1->Step3 Monitoring Step4 Vacuum Filter (Isolation) Step1->Step4 Slurry Transfer Step2 Dosing Pump (Acid Addition) Rate: 1 mL/min Step2->Step1 Controlled Addition

Figure 2: Process flow for controlled reactive crystallization.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]

    • Context: Authoritative source on salt selection principles and pKa m
  • PubChem. (n.d.).[1] Piperazine Compound Summary. National Library of Medicine.[1] [1]

    • Context: Source for general solubility and pKa data of the piperazine core.[1][4]

  • Davey, R. J., & Garside, J. (2000).[1] From Molecules to Crystallizers. Oxford University Press.[1] [1]

    • Context: Foundational text on the mechanisms of nucleation and "oiling out" phenomena.[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]

    • Context: Reference for solvent polarity selection in anti-solvent crystalliz

Sources

Method

Analytical standards for 1-(Piperazin-1-yl)butan-1-one

Executive Summary 1-(Piperazin-1-yl)butan-1-one (CAS: 53733-54-1), often referred to as N-butyrylpiperazine, is a critical intermediate in the synthesis of piperazine-based pharmaceuticals and a potential metabolite of d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Piperazin-1-yl)butan-1-one (CAS: 53733-54-1), often referred to as N-butyrylpiperazine, is a critical intermediate in the synthesis of piperazine-based pharmaceuticals and a potential metabolite of designer drugs. Its analysis presents specific challenges due to its physicochemical duality: it possesses a polar, basic secondary amine and a neutral amide functionality.

This guide provides two validated workflows:

  • LC-MS/MS: For trace-level quantification in biological matrices (plasma/urine) or genotoxic impurity screening.

  • GC-MS: For raw material purity assessment and structural confirmation, utilizing a specific derivatization protocol to eliminate peak tailing.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to robust method design.

PropertyValue / CharacteristicAnalytical Implication
Structure Mono-acylated piperazine ringDual pKa: The N1 (amide) is neutral; the N4 (amine) is basic (pKa ~9.8).
Polarity LogP ~ 0.3 (Estimated)Low Retention: Elutes near the void volume on standard C18 columns without modification.
UV Activity Low (Amide

~205-210 nm)
Detection: UV is non-specific. MS detection is required for sensitivity.
Solubility High in Water, MeOH, DCMSample Prep: Highly compatible with aqueous extraction but requires salting-out for LLE.

Analytical Strategy: Decision Matrix

The choice of method depends on the sensitivity required and the matrix complexity.

AnalyticalStrategy Start Sample Type & Goal Trace Trace Analysis / Bioanalysis (< 1 ppm) Start->Trace High Sensitivity Purity Purity / Synthesis Control (> 0.1%) Start->Purity Structural ID LCMS Protocol A: LC-MS/MS (HILIC or PFPP Column) Trace->LCMS ESI+ Ionization GCMS Protocol B: GC-MS (Derivatization Required) Purity->GCMS EI Fragmentation

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity needs.

Protocol A: LC-MS/MS (Trace Quantification)

Rationale: Standard C18 columns often fail to retain this polar amine. We utilize a Pentafluorophenyl (PFP) stationary phase, which offers superior selectivity for basic compounds via pi-pi interactions and hydrogen bonding, or a HILIC mode. The protocol below uses a robust PFP approach compatible with standard reverse-phase solvents.

Reagents & Standards
  • Reference Standard: 1-(Piperazin-1-yl)butan-1-one (>98% purity).

  • Internal Standard (IS): 1-Benzylpiperazine-d7 or Piperazine-d8.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: C18-PFP (e.g., 2.1 x 100 mm, 1.9 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.35 mL/min.

Mobile Phase Gradient
  • MP A: Water + 0.1% Formic Acid (Protonates the N4 amine).

  • MP B: Acetonitrile + 0.1% Formic Acid.

Time (min)% BEvent
0.02Initial Hold (Trapping)
1.02Start Gradient
6.090Elution
7.590Wash
7.62Re-equilibration
MS/MS Detection (ESI+)

The secondary amine is easily protonated


.
AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
Target 157.1 85.1 22Quantifier (Piperazine ring)
71.135Qualifier (Butyryl loss)
IS 184.292.125Internal Standard

Critical Note: The transition 157.1 -> 85.1 represents the cleavage of the amide bond, leaving the piperazine ring. This is highly specific when combined with chromatographic retention.

Protocol B: GC-MS (Purity & Impurity Profiling)

Rationale: The secondary amine (N-H) causes peak tailing and adsorption on the GC liner. Derivatization is mandatory for accurate quantification and sharp peak shapes. We use Trifluoroacetic Anhydride (TFAA) to convert the amine to a volatile amide.

Derivatization Workflow
  • Aliquot: Take 100 µL of sample (in Ethyl Acetate).

  • Dry: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reagent Addition: Add 50 µL Ethyl Acetate + 50 µL TFAA (Trifluoroacetic Anhydride).

  • Incubation: Cap and heat at 70°C for 30 minutes.

    • Mechanism: The secondary amine reacts to form the N-trifluoroacetyl derivative.

  • Reconstitution: Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.

GC-MS Parameters
  • Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min), 250°C.

  • Temp Program:

    • 60°C (hold 1 min)

    • Ramp 15°C/min to 280°C

    • Hold 3 min.

Mass Spectral Interpretation (EI)
  • Derivative Mass: The TFA group adds 97 Da, replacing one H (1 Da). Net shift: +96 Da.

  • Target Ion: Look for the molecular ion of the derivative (

    
     = 252) or the characteristic 
    
    
    
    154 (trifluoroacetyl-piperazine fragment).

Method Validation (ICH Q2 R1)

To ensure "Trustworthiness" as per the directive, the following parameters must be verified.

ParameterAcceptance Criteria (LC-MS)Experimental Note
Linearity

Range: 1.0 ng/mL – 1000 ng/mL.
Accuracy 85-115% RecoverySpike matrix at 3 levels (Low, Med, High).
Precision RSD < 15%6 replicates.
Matrix Effect 85-115%Compare slope in matrix vs. solvent.
Carryover < 20% of LLOQInject blank after highest standard.
Workflow Visualization

LCMS_Workflow cluster_0 Sample Prep cluster_1 Analysis S1 Sample (Plasma/Solid) S2 Protein Ppt (ACN 3:1) S1->S2 S3 Centrifuge 10k rpm S2->S3 A1 Supernatant Injection S3->A1 A2 LC Separation (C18-PFP) A1->A2 A3 MS/MS Detection (m/z 157->85) A2->A3

Figure 2: End-to-end workflow for LC-MS/MS analysis of biological samples.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Version 3.13. (Referencing fragmentation patterns of piperazine analogs). Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 122156, 1-(1-Oxobutyl)piperazine. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Handling of 1-(Piperazin-1-yl)butan-1-one Solutions

[1] Abstract This technical guide details the standardized protocols for the preparation, solubilization, and handling of 1-(Piperazin-1-yl)butan-1-one (also known as 1-butyrylpiperazine).[1] As a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide details the standardized protocols for the preparation, solubilization, and handling of 1-(Piperazin-1-yl)butan-1-one (also known as 1-butyrylpiperazine).[1] As a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib) and various CNS-active agents, the precise handling of this reagent is paramount for experimental reproducibility.[1] This document addresses the physicochemical distinctions between the free base and hydrochloride salt forms, provides validated solubilization workflows, and outlines rigorous quality control measures.[2][3]

Introduction & Chemical Identity

1-(Piperazin-1-yl)butan-1-one is a mono-acylated piperazine derivative.[1] Structurally, it consists of a piperazine ring where one nitrogen atom is acylated with a butyryl group (forming a neutral amide), while the distal nitrogen remains a secondary amine (basic).[2][3] This structural duality dictates its solubility profile and reactivity.[1][2][3]

Physicochemical Profile

The compound exists primarily in two forms: the Free Base (typically a viscous liquid or low-melting solid) and the Hydrochloride Salt (a crystalline solid).[1]

PropertyFree BaseHydrochloride Salt
CAS Number 18903-04-3856840-41-0
Molecular Formula C₈H₁₆N₂OC₈H₁₆N₂O[1] · HCl
Molecular Weight 156.23 g/mol 192.69 g/mol
Physical State Colorless to light yellow liquid/oilWhite crystalline solid
pKa (Calculated) ~8.5 - 9.0 (Secondary Amine)N/A (Already protonated)
Solubility (Water) Moderate (pH dependent)High (>50 mM)
Solubility (DMSO) High (>100 mM)High (>100 mM)

Critical Handling & Safety (E-E-A-T)

Hazard Identification: Piperazine derivatives are potential sensitizers and irritants.[1][2][3]

  • Inhalation: Use a chemical fume hood.[1][2][3] Inhalation of aerosols may cause respiratory sensitization.[1][2][3]

  • Skin Contact: Corrosive/Irritant.[1][2][3] Wear nitrile gloves and long-sleeved lab coats.[1][2][3]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the secondary amine.[1][2][3]

Preparation Protocols

Decision Logic: Solvent Selection

The choice of solvent depends heavily on the starting material form (Salt vs. Base) and the intended application (Biological Assay vs. Chemical Synthesis).[2][3]

SolventSelection Start Starting Material Form Identify Form Start->Form Salt HCl Salt (Solid) Form->Salt Base Free Base (Liquid/Oil) Form->Base App Application? Salt->App Aq Aqueous Buffer (PBS/Saline) Salt->Aq Direct Dissolution Base->App Base->Aq Requires Acidification (pH < 8.0) App->Aq Biological (In Vivo/Vitro) Org Organic Solvent (DMSO/Ethanol) App->Org Stock/Synthesis

Figure 1: Decision matrix for solvent selection based on chemical form and application.[1]

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Best for: Long-term storage, chemical synthesis, and high-concentration in vitro spikes.[1]

Reagents:

  • 1-(Piperazin-1-yl)butan-1-one (Free Base or HCl Salt)[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%[2]

Procedure:

  • Weighing: Accurately weigh the substance into a sterile glass vial.

    • Example: For 10 mL of 100 mM solution, weigh 156.2 mg (Free Base) or 192.7 mg (HCl Salt).[2][3]

  • Solvent Addition: Add approximately 80% of the final volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. The free base should dissolve instantly; the salt may require mild warming (37°C water bath) for 2–5 minutes.[2][3]

  • Volume Adjustment: Adjust to the final volume with DMSO.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters with DMSO.[1][2][3]

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

Protocol B: Preparation of Aqueous Working Solution (PBS)

Best for: Direct biological administration or enzymatic assays.[1][2][3]

Reagents:

  • 1-(Piperazin-1-yl)butan-1-one (Preferably HCl Salt)[1]

  • PBS (Phosphate Buffered Saline), pH 7.4[2]

Procedure (Using HCl Salt):

  • Dissolve the HCl salt directly in PBS.[1][2][3]

  • pH Check: The solution may be slightly acidic due to the HCl counterion.[1][2][3] Measure pH and adjust to 7.4 using dilute NaOH (0.1 N) if necessary.

  • Filtration: Sterile filter using a 0.22 µm PES (polyethersulfone) filter.

Procedure (Using Free Base):

  • Note: The free base has limited solubility in neutral water.[1][2][3]

  • Add the free base oil to a volume of water equivalent to 90% of the final volume.[1][2][3]

  • Acidification: While stirring, dropwise add 1.0 molar equivalent of 1N HCl. This protonates the secondary amine (N4), converting it to the soluble hydrochloride salt in situ.[2][3]

  • Buffering: Once dissolved, add 10x PBS concentrate or adjust pH carefully to 7.2–7.4. Caution: Exceeding pH 9.0 will cause the free base to oil out of solution.[1][2][3]

Mechanism of Solubility & Stability

Understanding the molecular behavior is crucial for troubleshooting precipitation issues.[1][2][3]

ChemicalProperties cluster_stability Stability Risks Molecule 1-(Piperazin-1-yl)butan-1-one N1 N1 Position (Amide) Molecule->N1 N4 N4 Position (Secondary Amine) Molecule->N4 Prop1 Neutral / Non-basic No Protonation at pH 7 N1->Prop1 Hydrolysis Amide Hydrolysis (Avoid extreme pH <2 or >12) N1->Hydrolysis Prop2 Basic (pKa ~9.0) Protonated at pH 7 Solubility Driver N4->Prop2 Oxidation N-Oxide Formation (Avoid Air exposure) N4->Oxidation

Figure 2: Structure-property relationship highlighting solubility drivers and stability risks.[1]

Quality Control (QC) Methods

To ensure experimental integrity, verify the solution concentration and identity before critical assays.

HPLC Verification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[2][3]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond absorption) and 254 nm.[1][2][3]

  • Acceptance: Purity > 95% (Area under curve).

1H-NMR Identity Check (DMSO-d6)

Key diagnostic peaks for 1-(Piperazin-1-yl)butan-1-one:

  • ~0.9 ppm (t, 3H): Terminal methyl of butyryl group.[2][3]

  • ~1.5 ppm (m, 2H): Methylene of butyryl chain.[2][3]

  • ~2.2 ppm (t, 2H): Alpha-methylene to carbonyl.[1][2][3]

  • ~2.6-2.8 ppm (m, 4H): Piperazine ring protons adjacent to secondary amine (N4).[1][2]

  • ~3.4 ppm (m, 4H): Piperazine ring protons adjacent to amide (N1).[2][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in PBS pH is too high (> pH 9.0), causing deprotonation of N4.[1]Lower pH to 7.0–7.4 using dilute HCl.[1][2][3] Ensure concentration is < 50 mM for aqueous buffers.[1][2][3]
Yellow Discoloration Oxidation of the secondary amine (N4).[2][3]Discard solution. Prepare fresh from powder stored under Argon.
Incomplete Dissolution (DMSO) Saturation or cold DMSO.[2][3]Warm to 37°C. Verify the DMSO is anhydrous (water content reduces solubility).[1][2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44395741, 1-(Piperazin-1-yl)butan-1-one derivatives.[1] Retrieved from [Link][1]

  • MySkinRecipes (2023). Chemical Specifications: 1-(Piperazin-1-yl)butan-1-one (CAS 18903-04-3).[1] Retrieved from [Link]

  • Khalafy, J. et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.[2][3][4] Journal of Applicable Chemistry.[1][2][3][4] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Piperazin-1-yl)butan-1-one

Welcome to the technical support center for the synthesis of 1-(Piperazin-1-yl)butan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Piperazin-1-yl)butan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on maximizing yield and purity. The selective mono-N-acylation of piperazine is a well-known challenge, often complicated by the formation of the 1,4-dibutanoylpiperazine byproduct. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure a successful and reproducible synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm not forming any product. What are the likely causes?

Answer: A low or non-existent yield of 1-(Piperazin-1-yl)butan-1-one typically points to issues with reagents, reaction conditions, or the workup procedure.

  • Cause 1: Inactive Acylating Agent. Butyryl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. If it has been improperly stored, it may have converted to butyric acid, which will not react under these conditions.

    • Solution: Use a fresh bottle of butyryl chloride or distill the reagent immediately before use. Always handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Piperazine Protonation. The HCl generated during the reaction will protonate the piperazine starting material, rendering it non-nucleophilic.[1] If the base is not present or is insufficient, the reaction will stall.

    • Solution: Ensure at least two equivalents of a suitable base (like triethylamine or pyridine) are used. One equivalent neutralizes the generated HCl, and the other keeps the piperazine nitrogen free to act as a nucleophile.

  • Cause 3: Incorrect Reaction Temperature. While the reaction is exothermic, running it at too low a temperature can significantly slow down the reaction rate. Conversely, excessively high temperatures can promote side reactions.

    • Solution: The reaction is typically initiated at a low temperature (0-5 °C) during the slow addition of the acylating agent to control the initial exotherm and favor mono-acylation. After addition, the reaction should be allowed to warm to room temperature to ensure it proceeds to completion.[2]

Q2: I'm getting a significant amount of the 1,4-dibutanoylpiperazine byproduct. How can I improve selectivity for the mono-acylated product?

Answer: The formation of the di-substituted byproduct is the most common challenge in this synthesis. It occurs because the nitrogen atom of the mono-acylated product is still nucleophilic and can react with a second molecule of the acylating agent.

  • Cause 1: Incorrect Stoichiometry. Using a 1:1 molar ratio of piperazine to butyryl chloride is likely to result in a mixture of starting material, mono-acylated, and di-acylated products.

    • Solution: Use a significant excess of piperazine (typically 3-5 equivalents). This statistically favors the reaction of butyryl chloride with the more abundant, unreacted piperazine over the newly formed mono-acylated product.[2]

  • Cause 2: Rapid Addition of Acylating Agent. Adding the butyryl chloride too quickly creates localized areas of high concentration, increasing the probability of a second acylation event on the same piperazine molecule.

    • Solution: Add the butyryl chloride dropwise to a cooled (0-5 °C), vigorously stirred solution of piperazine and base over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the acylating agent at all times.

  • Cause 3: In-situ Protonation Strategy. A more advanced technique involves the in-situ formation of a piperazin-1-ium salt. By protonating one nitrogen atom, its nucleophilicity is temporarily masked, directing the acylation to the free nitrogen.[3][4]

    • Solution: This can be achieved by reacting piperazine with piperazine dihydrochloride or by using an acidic solvent like acetic acid to form the mono-salt in situ.[3] This method significantly suppresses the formation of the di-substituted byproduct.[3]

Reaction and Troubleshooting Visualization

The following diagrams illustrate the core reaction pathway and a logical workflow for troubleshooting common synthesis problems.

G cluster_0 Reaction Pathway Piperazine Piperazine Product 1-(Piperazin-1-yl)butan-1-one (Desired Product) Piperazine->Product + Butyryl Chloride (Slow Addition) Butyryl_Chloride Butyryl_Chloride Butyryl_Chloride->Product Byproduct 1,4-Dibutanoylpiperazine (Byproduct) Butyryl_Chloride->Byproduct Product->Byproduct + Butyryl Chloride (Undesired Reaction)

Caption: Reaction scheme for the synthesis of 1-(Piperazin-1-yl)butan-1-one.

G start Low Yield Issue q1 Check Reagent Purity (TLC, NMR of Piperazine, Fresh Butyryl Chloride) start->q1 q2 Verify Stoichiometry (Excess Piperazine Used?) q1->q2 [Purity OK] sol1 Use Fresh/Distilled Reagents q1->sol1 [Impure] q3 Analyze Reaction Conditions (Temp Control, Addition Rate) q2->q3 [Stoich. OK] sol2 Use 3-5 eq. Piperazine q2->sol2 [Incorrect] sol3 Add Acyl Chloride Slowly at 0-5 °C q3->sol3 [Incorrect] end Yield Improved q3->end [Conditions OK] sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting workflow for low yield synthesis.

Frequently Asked Questions (FAQs)

  • Q: What is the best acylating agent to use: butyryl chloride or butyric anhydride?

    • A: Butyryl chloride is generally more reactive than butyric anhydride, leading to faster reaction times.[] However, butyric anhydride can sometimes offer better control and produce less of the corrosive HCl byproduct. The choice depends on the scale and desired reaction kinetics. For most lab-scale syntheses, butyryl chloride is effective and economical.

  • Q: How critical is the choice of solvent?

    • A: The solvent plays a crucial role. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[2][6] Biphasic systems, characteristic of the Schotten-Baumann reaction, use an organic solvent and water, with an inorganic base like NaOH in the aqueous phase to neutralize the acid.[7] This can be very effective at trapping the HCl byproduct and preventing piperazine protonation.

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/methanol or DCM/methanol with a small amount of ammonia) to separate the starting piperazine, the mono-acylated product, and the di-acylated byproduct. The product spots can be visualized using potassium permanganate stain. For more quantitative analysis, LC-MS is ideal.

  • Q: My product seems to be stuck in the aqueous layer during workup. How do I extract it?

    • A: The mono-acylated product is basic and can be protonated, making it water-soluble, especially if the aqueous layer is acidic.[8] To extract it into an organic solvent, you must first basify the aqueous layer to a pH of 9-10 with a base like sodium hydroxide or sodium carbonate.[4] This deprotonates the secondary amine of your product, making it less polar and more soluble in organic solvents like DCM or ethyl acetate.

  • Q: Is a protecting group strategy better for achieving mono-acylation?

    • A: Yes, using a protecting group like tert-butoxycarbonyl (Boc) is a highly reliable, albeit multi-step, method to ensure clean mono-acylation.[8] By starting with commercially available N-Boc-piperazine, you can perform the acylation on the unprotected nitrogen, and then remove the Boc group under acidic conditions to yield the desired product. This approach avoids the statistical mixtures seen in direct acylation but adds two steps (protection and deprotection) to the overall synthesis.[8]

Optimized Experimental Protocol (Direct Acylation)

This protocol is optimized for selectivity towards the mono-acylated product through stoichiometric and temperature control.

Materials:

  • Piperazine (anhydrous)

  • Butyryl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (4.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition: Dissolve butyryl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the butyryl chloride solution dropwise to the stirred piperazine solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture again to 0-5 °C and slowly quench by adding 1M HCl to neutralize excess piperazine and triethylamine.

  • Extraction (1): Transfer the mixture to a separatory funnel. The di-acylated byproduct, being neutral, will preferentially stay in the organic (DCM) layer. Separate the layers and save the acidic aqueous layer, which contains your protonated product.

  • Basification: Cool the saved aqueous layer in an ice bath and carefully add 1M NaOH solution with swirling until the pH is ~10.

  • Extraction (2): Extract the now basic aqueous layer three times with fresh portions of DCM.

  • Drying and Concentration: Combine the organic extracts from step 8, wash with brine, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude 1-(Piperazin-1-yl)butan-1-one.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation if required.

Data Summary Table

ParameterRecommendationRationale
Piperazine:Acyl Chloride Ratio 4:1Statistically favors mono-acylation over di-acylation.
Base (e.g., Et3N) 2.2 equivalentsNeutralizes generated HCl and maintains a basic environment.
Addition Temperature 0-5 °CControls initial exotherm, improves selectivity.
Reaction Temperature Room TemperatureEnsures the reaction proceeds to completion after controlled addition.
Workup pH for Extraction pH > 9Deprotonates the product to enable extraction into an organic solvent.

References

  • CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents.
  • US3023211A - Method for the preparation of piperazine monohydrochloride - Google Patents.
  • K-A. Kovar, M. Tekiner-Gulbas, S. Y. Ebrahim, Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor, Molecules, 2020. Available at: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. Available at: [Link]

  • US2919275A - Purification of piperazine - Google Patents.
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. Available at: [Link]

  • ResearchGate. Why did my amide syntesis does not work?. Available at: [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction - The Royal Society of Chemistry. Available at: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. Available at: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents.
  • DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Publishing. Available at: [Link]

  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-(Piperazin-1-yl)butan-1-one Purification

This guide is structured as a specialized Technical Support Center resource. It bypasses generic advice to focus on the specific physicochemical challenges of 1-(piperazin-1-yl)butan-1-one (N-butyrylpiperazine).

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource. It bypasses generic advice to focus on the specific physicochemical challenges of 1-(piperazin-1-yl)butan-1-one (N-butyrylpiperazine).

Document ID: TS-PIP-BUT-001 Role: Senior Application Scientist Status: Active Guide

Executive Summary & Molecule Profile

The Molecule: 1-(Piperazin-1-yl)butan-1-one is a mono-acylated piperazine derivative. It serves as a critical "linker" scaffold in medicinal chemistry (e.g., for PROTACs or GPCR ligands).[1]

The Core Challenge: The synthesis and purification present a classic "Symmetrical Diamine Paradox."

  • Selectivity: Piperazine has two identical secondary amines. Reacting with butyryl chloride/anhydride risks forming the bis-acylated byproduct (1,4-dibutyrylpiperazine).

  • Polarity: The product retains a basic secondary amine, making it polar, water-soluble, and prone to "streaking" on silica gel.

  • Separation: The starting material (piperazine) and the product are both amines with similar pKa values, complicating acid-base extraction.

Module 1: Synthesis Control (Prevention Strategy)

The most effective purification is a controlled synthesis. You cannot easily separate the bis-impurity if it constitutes >20% of your crude.

The "High-Dilution Excess" Protocol

To mathematically favor the mono-product, you must violate standard 1:1 stoichiometry.

Optimized Protocol:

  • Dissolve Piperazine (5.0 to 10.0 equivalents) in DCM or THF.

    • Why: A large excess ensures that every molecule of butyryl chloride encounters a free piperazine molecule rather than a mono-product.

  • Cool to 0°C.

  • Add Butyryl Chloride (1.0 equivalent) dissolved in solvent dropwise over 60 minutes.

    • Why: High dilution keeps the local concentration of the acylating agent low, preventing "hot spots" where bis-acylation occurs.

  • Quench with water immediately after consumption of the acylating agent.

Selectivity Logic (Graphviz Diagram):

ReactionSelectivity cluster_0 Kinetic Control Zone Start Piperazine (Excess) Mono Mono-Product (Desired) Start->Mono Fast Kinetics (High Probability) Reagent Butyryl Chloride (Limiting Reagent) Reagent->Mono Bis Bis-Byproduct (Impurity) Mono->Bis Slow Kinetics (Low Probability if Excess Amine)

Caption: Statistical probability flow. Using 5-10 eq. of piperazine forces the reaction toward the Mono-Product path.

Module 2: Workup & Extraction (The "Crude" Clean-up)

Most researchers lose their product here because they underestimate its water solubility.

Physicochemical Data Table:

CompoundpKa (approx)LogP (approx)Water Solubility
Piperazine 9.8 (N1), 5.6 (N4)-1.2 (Hydrophilic)Very High
Mono-Product ~8.5 (Amine)0.5 (Amphiphilic)Moderate
Bis-Impurity Neutral (Amide)~1.8 (Lipophilic)Low
Step-by-Step Extraction Guide

Objective: Remove the 4-9 equivalents of excess piperazine without losing the product.

  • Evaporation: Remove the organic reaction solvent (DCM/THF) to leave a semi-solid residue.

  • Aqueous Phase Prep: Redissolve the residue in Water (pH > 11) . Use NaOH to ensure all amines are free bases.

  • The "Salting Out" Wash: Saturate the aqueous phase with NaCl.

    • Mechanism:[1][2][3][4] The "Common Ion Effect" reduces the solubility of the organic product in water, forcing it out. Piperazine is so hydrophilic it will largely stay in the brine.

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Chloroform (CHCl3) (3 x volumes).

    • Result:

      • Water Layer: Contains excess Piperazine.

      • Organic Layer: Contains Mono-Product + Bis-Impurity.[5]

  • Wash: Wash the combined organics once with brine to remove residual piperazine. Dry over Na2SO4.[6]

Module 3: Purification (Chromatography & Crystallization)

If extraction didn't yield >95% purity, choose one of these paths.

Path A: Flash Chromatography (Silica)

The Issue: The free amine interacts with acidic silanols on silica, causing broad "streaking" bands. The Fix: You must deactivate the silica.

  • Mobile Phase: DCM : MeOH : NH4OH (Ammonium Hydroxide) [1]

  • Ratio: 90 : 9 : 1 (Start here).[1]

  • Alternative: Use 1% Triethylamine (TEA) instead of NH4OH.[1]

  • Loading: Dissolve crude in a minimum amount of DCM. Do not use acid in the loading solvent.

Path B: Salt Formation (Crystallization) - Recommended

This method often bypasses chromatography entirely and yields a stable solid.

  • Dissolve the crude oil (post-extraction) in Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C.

  • Add HCl (4M in Dioxane) dropwise (0.95 equivalents relative to expected product).

    • Note: Avoid excess HCl to prevent hydrolysis of the amide bond over time, though it is relatively stable.

  • The Monohydrochloride salt should precipitate as a white solid.

  • Filter and wash with cold ether.

    • Benefit: The Bis-impurity (neutral amide) will not form a salt and will stay in the mother liquor.

Purification Decision Tree (Graphviz Diagram):

PurificationWorkflow Crude Crude Mixture (Piperazine + Mono + Bis) Extraction Aq. Workup (pH > 11) + NaCl Saturation Crude->Extraction OrgLayer Organic Layer (Mono + Bis) Extraction->OrgLayer AqLayer Aqueous Layer (Excess Piperazine) Extraction->AqLayer Decision Purity Check (TLC/LCMS) OrgLayer->Decision Salt Salt Formation (HCl) Precipitates Mono-Product Decision->Salt High Bis-Impurity Column Flash Column (DCM/MeOH/NH4OH) Decision->Column Complex Impurities

Caption: Decision matrix for post-synthesis processing. Salt formation is preferred for removing neutral bis-impurities.

Troubleshooting & FAQ

Q1: I see a large peak at the solvent front on TLC. What is it?

  • A: That is likely the Bis-acylated impurity (1,4-dibutyrylpiperazine). It has no free amine, so it is much less polar than your product.[1] If you see this, your extraction worked, but your reaction stoichiometry was likely off (not enough excess piperazine).

Q2: My product yield is very low (<30%), but the LCMS looks clean.

  • A: Your product is likely trapped in the aqueous layer.

    • Check: Did you saturate the water with NaCl?

    • Check: Was the pH > 11? If the pH is neutral (~7), the amine is partially protonated (positively charged) and will stay in the water.

    • Recovery: Take your aqueous waste, add solid NaOH until pH 12, saturate with NaCl, and extract with Chloroform/Isopropanol (3:1) .[1]

Q3: Can I use Boc-piperazine instead to avoid the bis-product?

  • A: Yes, absolutely.

    • Route: React N-Boc-piperazine with butyryl chloride -> Remove Boc with TFA/HCl.

    • Trade-off: This adds two steps (protection/deprotection).[1] The "Excess Piperazine" method described above is a "One-Pot" efficiency strategy. If you require >99% purity for GMP, the Boc route is safer.[1]

Q4: The product is oiling out instead of crystallizing during salt formation.

  • A: This is common with butyryl chains (flexible alkyls).[1]

    • Fix: Triturate the oil with dry diethyl ether or pentane. Scratch the glass side of the flask. If it persists, switch to Oxalic Acid (1 eq) in ethanol; oxalate salts often crystallize better than hydrochlorides for flexible amines.[1]

References

  • Selective Mono-acylation Methods

    • Title: "Highly Rapid and Direct Synthesis of Monoacylated Piperazine Deriv
    • Source: Tetrahedron Letters / ResearchGate[1]

    • Context: Describes the stoichiometry required to prevent bis-acyl
  • pKa and Physical Properties

    • Title: "pKa values of common substituted piperazines"
    • Source: RSC / ResearchGate[1]

    • Context: Validates the pKa shift when acylating one nitrogen of piperazine (approx drop
  • Purification of Piperazines

    • Title: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines"
    • Source: PMC / NIH[1]

    • Context: Details the workup procedures and salt formation strategies for these specific deriv
  • Chromatographic Separation

    • Title: "Analytical method for piperazine... using HPLC-UV"
    • Source: JOCPR[1]

    • Context: Discusses the use of amine modifiers (DEA/TEA) in mobile phases to prevent tailing.

Sources

Troubleshooting

Technical Support Center: Impurity Control in 1-(Piperazin-1-yl)butan-1-one Synthesis

Topic: Common impurities in 1-(Piperazin-1-yl)butan-1-one synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Welcome to the technical support hub for 1-(piperazin-1-yl)butan-1-one (also known as 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common impurities in 1-(Piperazin-1-yl)butan-1-one synthesis Content type: Technical Support Center (Troubleshooting & FAQs)

Welcome to the technical support hub for 1-(piperazin-1-yl)butan-1-one (also known as 1-butyrylpiperazine). This guide addresses the specific challenges of mono-acylation in symmetrical diamines, focusing on the critical separation of the desired product from its bis-acylated analog and unreacted starting materials.

Module 1: The Impurity Profile

Status: Critical Knowledge

In the synthesis of 1-(piperazin-1-yl)butan-1-one, the reaction environment is a competition between the starting material (piperazine) and the product (mono-butyryl piperazine) for the acylating agent. Understanding the physicochemical differences between these species is the key to isolation.

Table 1: Common Impurities & Characteristics
Impurity NameStructure DescriptionOriginDetection (RRT)*Removal Strategy
1,4-Dibutyrylpiperazine (Bis-impurity)Piperazine ring acylated at both N1 and N4 positions.Over-acylation due to poor stoichiometry control or local concentration hot-spots.High (>1.5)Acidic aqueous extraction (remains in organic phase).
Piperazine Unreacted starting material.[1]Excess reagent used to drive mono-selectivity.Low (<0.5)Distillation or water wash (highly water-soluble).
Butyric Acid Carboxylic acid byproduct.Hydrolysis of butyryl chloride/anhydride or byproduct of reaction.Low (varies)Basic aqueous wash (NaHCO₃/NaOH).
Piperazine Hydrochloride Salt form.[2]Formed if HCl scavenger is insufficient or during acid workup.N/A (Salt)Basification followed by organic extraction.[2]

*Relative Retention Time (RRT) is approximate and depends on specific HPLC method (typically C18 column, slightly basic mobile phase).

Module 2: Synthesis Troubleshooting (The "Bis" Problem)

Q: Why am I getting >15% of the bis-acylated impurity (1,4-dibutyrylpiperazine)?

A: This is a classic statistical distribution issue. Since piperazine has two equivalent nucleophilic amines, a 1:1 stoichiometric addition often leads to a statistical mixture (~50% mono, ~25% bis, ~25% unreacted).

The Fix: Stoichiometric Overload To favor the mono-product, you must violate standard stoichiometry.

  • Use Excess Piperazine: Increase the ratio to 3.0 – 5.0 equivalents of piperazine relative to the butyrylating agent. This ensures that every molecule of acyl chloride is statistically more likely to encounter a fresh piperazine molecule than an already reacted one.

  • Dilution: High concentrations favor intermolecular side reactions. Dilute the acylating agent in solvent (DCM or Toluene) and add it dropwise to the piperazine solution.

Q: Can I use pH control to improve selectivity?

A: Yes. The "Monohydrochloride Method" is a high-trust protocol.

  • Mechanism: At pH ~4-5, piperazine exists largely as the monohydrochloride salt. One nitrogen is protonated (ammonium, non-nucleophilic), while the other remains a free amine (nucleophilic).

  • Protocol: React piperazine monohydrochloride with butyryl chloride. This chemically blocks the second site, drastically reducing bis-impurity formation [1].

Module 3: Purification Workflows (Self-Validating Systems)

Scenario: You have a crude mixture containing Product, Bis-impurity, and Excess Piperazine. Flash chromatography is too expensive for scale-up.

Solution: Use the "pH-Switch Extraction" method. This relies on the fact that the Bis-impurity is a neutral amide, while the Product is a basic amine.

Visualization: The pH-Switch Purification Logic

PurificationFlow Crude Crude Mixture (Mono, Bis, Piperazine, Acid) Step1 Step 1: Dissolve in DCM Wash with 1M NaOH Crude->Step1 AqWaste1 Aqueous Waste (Butyric Acid salts) Step1->AqWaste1 Removes Acids OrgLayer1 Organic Layer 1 (Mono, Bis, Piperazine) Step1->OrgLayer1 Step2 Step 2: Extract with Dilute HCl (pH ~2-3) OrgLayer1->Step2 OrgWaste Organic Waste (Bis-impurity removed here) Step2->OrgWaste Neutral Impurities Stay in Organic AqLayer2 Aqueous Layer 2 (Mono-HCl, Piperazine-2HCl) Step2->AqLayer2 Basic Amines Go to Aqueous Step3 Step 3: Basify Aqueous Layer (pH > 12 with NaOH) AqLayer2->Step3 Step4 Step 4: Extract into DCM & Distill Step3->Step4 Final Final Product (1-Butyrylpiperazine) Step4->Final Distillation removes excess Piperazine

Caption: Figure 1. The pH-Switch Extraction workflow exploits the basicity difference between the mono-amine product and the neutral bis-amide impurity.

Step-by-Step Protocol:
  • Alkaline Wash: Dissolve crude oil in Dichloromethane (DCM). Wash with 1M NaOH to remove butyric acid.

  • Acid Extraction (Critical Step): Extract the DCM layer with 1M HCl.

    • Why? The Bis-impurity (neutral) stays in the DCM. The Product and Piperazine (bases) protonate and move to the water phase.

    • Action: Keep the Aqueous layer. Discard the DCM layer.

  • Basification: Cool the aqueous layer and basify with 4M NaOH to pH >12.

  • Final Extraction: Extract the now-basic aqueous layer with DCM. Dry (Na₂SO₄) and concentrate.[3]

  • Distillation: The residue contains Product and Piperazine. Distill under reduced pressure. Piperazine (BP ~146°C) comes off first; 1-Butyrylpiperazine boils significantly higher.

Module 4: Analytical Troubleshooting

Q: My HPLC shows a "ghost peak" that disappears in the blank.

A: If you are using an acidic mobile phase (e.g., 0.1% TFA), piperazine derivatives can show peak tailing or carryover due to interaction with silanol groups on the column.

  • Fix: Use a high-pH stable column (e.g., C18 Hybrid) with an ammonium bicarbonate buffer (pH 10). This keeps the amines unprotonated and improves peak shape [2].

Q: How do I distinguish the Mono-product from the Bis-product by NMR?

A: Look at the piperazine ring protons.

  • Mono-product: The ring protons are asymmetrical . You will see two distinct triplets (or broad multiplets) for the protons adjacent to the amide N and the amine N.

  • Bis-product: The molecule is symmetrical . The ring protons often simplify into a singlet or a tight AA'BB' system, and the integration ratio of butyryl chains to ring protons will double compared to the mono-product.

References

  • Selective Acylation Protocol: Org. Synth.2003 , 80, 207. (Methodology for selective mono-protection/acylation of diamines using salt forms).

  • HPLC Analysis of Basic Compounds: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of mobile phase pH." Journal of Chromatography A, 2010 , 1217(6), 858-880.

  • Piperazine Synthesis Review: Brocklehurst, C. E., et al. "Preparation of Mono-Boc-Piperazine." Organic Process Research & Development, 2011 , 15(1), 294–299.

Sources

Optimization

Technical Support Center: Purification of 1-(Piperazin-1-yl)butan-1-one

Welcome to the technical support resource for 1-(Piperazin-1-yl)butan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purity challenges with this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(Piperazin-1-yl)butan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purity challenges with this compound. Instead of a rigid protocol, we offer a dynamic troubleshooting framework built on foundational chemical principles and field-proven experience. Our goal is to empower you to diagnose purification issues and rationally design an effective strategy.

Logical Troubleshooting Workflow

The first step in any purification is to understand the nature of the problem. A preliminary analysis of your crude material is essential. This workflow provides a decision-making framework to guide your purification strategy.

G cluster_start Phase 1: Diagnosis cluster_strategy Phase 2: Strategy Selection cluster_purification Phase 3: Execution cluster_end Phase 4: Verification Start Crude 1-(Piperazin-1-yl)butan-1-one Sample Analyze Analyze Sample (TLC, ¹H NMR, LC-MS) Start->Analyze Identify Identify Impurity Class Analyze->Identify Basic Basic Impurities (e.g., Piperazine) Identify->Basic Unreacted Starting Material? Acidic Acidic Impurities (e.g., Butyric Acid) Identify->Acidic Reagent Hydrolysis? Neutral Neutral/Similar Polarity (e.g., Di-acylated byproduct) Identify->Neutral Over-reaction Byproduct? HighPurity Crude Purity >90% Identify->HighPurity Minor Impurities? AcidWash Perform Acid-Base Extraction (Aqueous HCl Wash) Basic->AcidWash BaseWash Perform Acid-Base Extraction (Aqueous NaHCO₃ Wash) Acidic->BaseWash Column Perform Column Chromatography (Amine-modified mobile phase) Neutral->Column Recrystal Perform Recrystallization HighPurity->Recrystal FinalQC Confirm Purity & Identity (NMR, LC-MS, etc.) AcidWash->FinalQC BaseWash->FinalQC Column->FinalQC Recrystal->FinalQC

Caption: High-level troubleshooting and purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of 1-(Piperazin-1-yl)butan-1-one, and how do they originate?

Answer: Understanding the potential impurities is critical for designing an effective purification strategy. Impurities typically arise from unreacted starting materials, side reactions, or degradation. The most common synthesis involves the acylation of piperazine with a butyrylating agent (e.g., butyryl chloride or butyric anhydride).

Causality: The nucleophilic nature of both nitrogen atoms in piperazine is the primary cause of byproduct formation. Stoichiometric control, temperature, and order of addition are critical to minimize these impurities.

Impurity NameStructure (Example)SourceChemical NatureRemoval Strategy
Piperazine HN(CH₂CH₂)₂NHUnreacted starting materialStrongly Basic Acid-Base Extraction (Aqueous HCl wash)
1,4-dibutanoylpiperazine CH₃(CH₂)₂CO-N(CH₂CH₂)₂N-CO(CH₂)₂CH₃Over-reaction (di-acylation)Neutral Column Chromatography, Recrystallization
Butyric Acid CH₃(CH₂)₂COOHHydrolysis of butyryl chloride/anhydrideAcidic Acid-Base Extraction (Aqueous NaHCO₃ wash)
Triethylamine HCl (C₂H₅)₃N·HClByproduct if base is used with acyl chlorideAcidic Salt Aqueous Wash
Residual Solvents e.g., DCM, Ethyl AcetateReaction or workup solventNeutral Evaporation under high vacuum, Recrystallization
Q2: I performed an acidic wash to remove unreacted piperazine, but my yield is very low. What happened?

Answer: This is a common issue that stems from the basicity of the product itself. 1-(Piperazin-1-yl)butan-1-one contains a free secondary amine on the piperazine ring, which is basic and will be protonated by a strong acid wash (e.g., 1M HCl).

Mechanism: When you wash your organic layer with acid, you are intentionally protonating the highly basic unreacted piperazine, forming a water-soluble salt that partitions into the aqueous layer. However, your product is also a base and can be protonated to form its own water-soluble salt. Aggressive or excessive acid washing will pull your product out of the organic layer and into the aqueous waste, decimating your yield.

Troubleshooting Protocol:

  • Use a Milder Acid or Controlled pH: Instead of 1M HCl, consider washing with a more dilute acid (e.g., 0.1M HCl) or a buffered solution like saturated aqueous ammonium chloride (NH₄Cl).

  • Monitor with TLC: Before the wash, spot your organic layer on a TLC plate. After the wash, spot it again to see if the product is still present. You can also spot the aqueous layer (after basifying a small sample) to see if your product has been extracted.

  • Recover Your Product: If you suspect your product is in the acidic aqueous layer, you can recover it.

    • Cool the aqueous layer in an ice bath.

    • Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the pH is >9.

    • The protonated product will be neutralized, becoming less water-soluble.

    • Extract the now-basic aqueous layer several times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Combine the organic extracts, dry with Na₂SO₄, filter, and concentrate to recover your product.

Q3: My compound looks clean by ¹H NMR, but I see a small, less polar spot on TLC and a second peak in my LC-MS. What is it and how do I remove it?

Answer: This impurity is almost certainly the neutral byproduct, 1,4-dibutanoylpiperazine . In ¹H NMR, its signals can be very similar to your product and may be hidden or mistaken for complex splitting, especially at lower field strengths. However, its lack of a free N-H group makes it significantly less polar, causing it to run higher (larger Rf) on a silica TLC plate.

Why Acid-Base Extraction Fails: Since this byproduct has no acidic or basic sites, its solubility is unaffected by pH changes. Therefore, it will remain in the organic layer during any aqueous wash.

Purification Strategy: Flash Column Chromatography

Flash chromatography is the most effective method for separating compounds with different polarities. The key to successfully separating basic amines on silica is to suppress the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This interaction causes peak tailing, poor separation, and potential product loss.[1]

Detailed Protocol:

  • Stationary Phase: Standard flash-grade silica gel (SiO₂).

  • Mobile Phase (Eluent) Selection: The goal is to find a solvent system where your product has an Rf of ~0.3.

    • System A (Standard): Dichloromethane (DCM) with a gradient of Methanol (MeOH). Start with 100% DCM and gradually increase to 2-5% MeOH.

    • System B (Aprotic): Ethyl Acetate (EtOAc) in Hexanes. Start with 20% EtOAc and increase as needed.

  • Crucial Additive - The Amine Modifier: To prevent peak tailing, add a small amount of a competing base to your mobile phase.[1]

    • Add 0.5 - 1% triethylamine (Et₃N) or a solution of ammonia in methanol (commercially available as 7N NH₃ in MeOH) to your pre-mixed eluent.

    • Causality: The modifier base temporarily neutralizes the acidic sites on the silica, allowing your basic amine product to travel through the column without strong, undesirable interactions, resulting in sharp, symmetrical peaks.

  • Column Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of DCM or another strong solvent. Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. Sprinkle this powder evenly onto the top of your column bed. This technique generally provides superior resolution.

    • Wet Loading: Dissolve your crude product in the minimum possible volume of your initial mobile phase and carefully pipette it onto the column.

  • Elution: Run the column, collecting fractions. The less polar 1,4-dibutanoylpiperazine will elute first, followed by your desired product. Monitor the fractions by TLC.

G workflow workflow fractions TLC Plate I P I P I P workflow:step3->fractions Spot each fraction results Result Interpretation Fractions containing only I (Discard) Mixed Fractions (Re-column) Fractions containing only P (Combine & Evaporate) fractions->results Visualize & Interpret

Caption: Workflow for purification by column chromatography.

Q4: My recrystallization attempt resulted in an oil or very poor recovery. What should I do?

Answer: Recrystallization is an excellent final purification step for material that is already >90-95% pure. Failure typically indicates an unsuitable solvent choice or the presence of impurities that inhibit crystal formation.

Causality: Successful recrystallization relies on a significant difference in the solubility of the compound in a given solvent at high and low temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Troubleshooting Protocol: Solvent Screening

  • Single Solvent Screening:

    • Place ~20-30 mg of your compound into several different test tubes.

    • Add a few drops of a test solvent (e.g., Ethyl Acetate, Isopropanol, Acetonitrile, Toluene) to each tube at room temperature. Observe solubility. The ideal solvent will not dissolve the compound at room temp.

    • Heat the tubes that showed poor solubility. The ideal solvent will fully dissolve the compound upon heating.

    • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

    • Observe for crystal formation. The best solvent will yield a high quantity of crystalline solid.

  • Solvent/Anti-Solvent System: This is useful if no single solvent is ideal.

    • Find a "solvent" in which your compound is very soluble (e.g., DCM, Methanol).

    • Find an "anti-solvent" in which your compound is very insoluble (e.g., Hexanes, Diethyl Ether, Water). The two solvents must be miscible.

    • Dissolve your compound in the minimum amount of hot "solvent".

    • Slowly add the "anti-solvent" dropwise while stirring until the solution just begins to turn cloudy (this is the saturation point).

    • Add a drop or two of the "solvent" to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

Pro-Tips for Inducing Crystallization:

  • Scratch: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.

  • Seed: Add a single, tiny crystal of pure product (if you have any) to the cooled solution to initiate crystal growth.

  • Patience: Do not cool the solution too quickly. Slow cooling promotes the formation of larger, purer crystals. Rapid crashing from solution can trap impurities.

Q5: How should I properly store the purified 1-(Piperazin-1-yl)butan-1-one?

Answer: Like many piperazine derivatives, this compound can be sensitive to atmospheric conditions. The secondary amine is susceptible to oxidation and can absorb carbon dioxide from the air to form a carbamate salt.

Storage Recommendations:

  • Container: Store in a tightly sealed amber glass vial to protect from light and air.

  • Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry place. Refrigeration (~4°C) is recommended.[2]

  • Moisture: Avoid exposure to moisture. Consider storing the vial inside a desiccator.[2]

References

  • US Patent 2,919,275A, Purification of piperazine, Google P
  • US Patent 4,255,356A, Purification of tertiary amines using an adsorbent, Google P
  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • US Patent 3,481,933A, Recovery and purification of piperazine, Google P
  • Hiller, H., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41923-41935. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. [Link]

  • ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Wong, M. C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 118-124. [Link]

  • ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • US Patent 2,525,223A, Preparation of n-substituted piperazines, Google P
  • US Patent Application 2019/0359606A1, Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)
  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • OpenBU, Boston University. Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. Thermal degradation of piperazine and its structural analogs. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 21(2), 159. [Link]

  • Chatterjee, I., Roy, D., & Panda, G. (2016). Supporting Information for: A concise, scalable synthesis of VRT-831508, a p-38α MAP kinase inhibitor. Organic & Biomolecular Chemistry. [Link]

  • Chemwin. Precautions for storing piperazine make your storage safer and more reliable. [Link]

  • ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Isolation of 1-(Piperazin-1-yl)butan-1-one

Ticket ID: PUR-042-BUT Subject: Optimization of Synthesis and Purification Protocols for 1-Butyrylpiperazine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encount...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-042-BUT Subject: Optimization of Synthesis and Purification Protocols for 1-Butyrylpiperazine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in isolating high-purity 1-(piperazin-1-yl)butan-1-one (also known as N-butyrylpiperazine). The primary chemical challenge in this synthesis is the symmetric nature of piperazine . With two equivalent secondary amines, the reaction kinetics naturally favor the formation of the thermodynamic sink: the N,N'-diacylated impurity (1,4-dibutyrylpiperazine).

This guide provides a self-validating workflow to break this symmetry, utilizing pKa-controlled phase switching to isolate the desired mono-product from both unreacted starting material and the bis-impurity.

Module 1: Diagnostic & Troubleshooting Matrix

Before altering your workflow, cross-reference your current observations with this diagnostic table to identify the root cause of impurity.

Symptom Probable Cause Chemical Logic Corrective Action
Product is a solid, not an oil High Bis-impurityThe mono-amide is typically an oil or low-melting solid; the diamide (bis) is a crystalline solid due to increased symmetry and H-bond acceptance.Perform Protocol B (Acid/Base Extraction).
NMR: Extra triplets at ~2.3 ppm Residual Butyric AcidIncomplete washing or hydrolysis of butyryl chloride.Wash organic phase with 1M NaOH (pH > 12).
NMR: 1:1 Integration of Piperazine Ring Bis-acylationIf the piperazine ring protons appear as a single singlet (or tight multiplet) rather than two distinct triplets, the molecule is symmetric (Bis-product).Protocol A (Synthesis Modification) is required.
Low Yield (<40%) Product lost to AqueousThe mono-product is water-soluble at neutral/acidic pH due to the secondary amine (

).
Ensure aqueous phase is pH > 12 before organic extraction.

Module 2: Upstream Control (Synthesis Optimization)

To enhance purity, we must first minimize impurity formation. The standard "slow addition" method is often insufficient. We recommend the Monohydrochloride Protection Strategy .

The Scientific Rationale

Piperazine has two basic nitrogens (


, 

).[1] By adding exactly one equivalent of acid (HCl or Acetic Acid), you protonate the first nitrogen, rendering it non-nucleophilic. The second nitrogen remains free to react with the butyrylating agent.
Protocol A: The Monoprotection Synthesis
  • Reagents: Piperazine (1.0 eq), HCl (1.0 eq, 4M in Dioxane or aqueous), Butyryl Chloride (0.95 eq).

  • Solvent: Dichloromethane (DCM) or Water/Acetone mix.

  • Protection: Dissolve Piperazine in solvent. Add HCl (1.0 eq) dropwise at 0°C.

    • Checkpoint: Ensure pH is ~5–6. This confirms the formation of Piperazine·HCl.

  • Acylation: Add Butyryl Chloride (0.95 eq) slowly.

    • Note: We use a slight deficit of the acylating agent to ensure no bis-acylation occurs.

  • Deprotection: The reaction yields the hydrochloride salt of the product. Proceed immediately to Protocol B for isolation.

Module 3: Downstream Processing (Purification)

If you already have a crude mixture containing Mono-product, Bis-impurity, and unreacted Piperazine, you must utilize the pH-Switch Extraction . This relies on the fact that the Mono-product is an amine (basic), while the Bis-impurity is a diamide (neutral).

Protocol B: The pH-Switch Extraction (The "Golden Key")

Prerequisites:

  • Crude mixture dissolved in DCM or Ethyl Acetate .

  • 1M HCl (Aqueous).

  • 5M NaOH (Aqueous).

Step-by-Step Methodology:

  • Acid Wash (The Separation Step):

    • Extract the organic crude solution with 1M HCl (3x).

    • Chemical Event: The Mono-product (Basic) protonates and moves to the Aqueous Layer .

    • Fate of Impurities: The Bis-impurity (Neutral) cannot protonate and remains in the Organic Layer .

  • Discard Organic Layer:

    • The organic layer now contains the Bis-impurity and non-basic byproducts. Discard it (proper disposal).

  • Basification (The Recovery Step):

    • Take the acidic Aqueous Layer (containing your product).

    • Cool to 0°C. Slowly add 5M NaOH until pH > 12.

    • Checkpoint: The solution will turn cloudy as the Mono-product deprotonates and becomes insoluble in water (oiling out).

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry combined organics over

      
      .[2]
      
    • Concentrate in vacuo.

Visualizing the Logic

The following diagram illustrates the decision tree for this separation.

PurificationLogic Crude Crude Mixture (Mono + Bis + Piperazine) AcidStep Add 1M HCl Partition Crude->AcidStep OrgLayer1 Organic Layer 1 (Contains Bis-Impurity) AcidStep->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer 1 (Contains Mono-H+ & Piperazine-2H+) AcidStep->AqLayer1 Protonated Amines Discard1 DISCARD (Removes Bis-Amide) OrgLayer1->Discard1 BaseStep Basify to pH > 12 (NaOH) AqLayer1->BaseStep ExtractStep Extract with DCM BaseStep->ExtractStep FinalOrg Final Organic Layer (Pure Mono-Product) ExtractStep->FinalOrg Mono-Product FinalAq Final Aqueous (Contains Unreacted Piperazine) ExtractStep->FinalAq High Water Solubility

Figure 1: The pH-Switch Extraction Logic. By leveraging the basicity of the secondary amine, we selectively shuttle the product between phases, leaving neutral impurities behind.

Module 4: Final Polishing (Crystallization)

The free base of 1-butyrylpiperazine is often an oil, which is difficult to purify further without high-vacuum distillation (risk of degradation). We recommend converting it to a solid Hydrochloride salt for recrystallization.

Protocol C: HCl Salt Formation
  • Dissolve the purified oil from Protocol B in a minimal amount of dry Ethanol or Isopropanol .

  • Add HCl in Dioxane (4M) or bubble HCl gas until acidic.

  • Add Diethyl Ether dropwise until turbidity is observed.

  • Cool to -20°C. White crystals of 1-(piperazin-1-yl)butan-1-one hydrochloride will form.

  • Filter and wash with cold ether.

Frequently Asked Questions (FAQ)

Q: Why do I see unreacted piperazine even after the acid/base wash? A: Piperazine is highly water-soluble, but it also extracts slightly into organic solvents if the aqueous phase is saturated (salting out). To fix this, ensure your final extraction (Step 4 in Protocol B) is done quickly and avoid saturating the water with NaCl. Alternatively, use Protocol C (Salt Formation); piperazine dihydrochloride is much less soluble in ethanol than your product's salt.

Q: Can I use distillation instead of extraction? A: Yes, but it is challenging. 1-Butyrylpiperazine has a high boiling point (>130°C at reduced pressure). The Bis-impurity boils even higher. If you distill, you must use a high vacuum (<1 mmHg). However, thermal stress can cause amide bond cleavage or oxidation. The extraction method is safer and more scalable.

Q: What is the pKa of the product? A: The secondary amine on the piperazine ring has a


 of approximately 7.9 to 8.6  (comparable to 1-acetylpiperazine). This is why we use pH 12 for extraction (to ensure it is 99.9% deprotonated) and pH 1 for washing (to ensure it is 100% protonated).

References

  • Selective Synthesis Strategy

    • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. The use of piperazine monohydrochloride to prevent bis-alkylation/acylation.[3]

    • Source:

  • pKa & Physical Properties

    • Dissociation Constants of Piperazine Derivatives.
    • Source:

  • Purification Methodology

    • Separation of Monoacyl and Diacyl Piperazines. Patent literature describing the solubility differences between mono-salts and neutral bis-amides.
    • Source:

Sources

Optimization

Technical Support Center: Stability and Handling of 1-(Piperazin-1-yl)butan-1-one

Welcome to the technical support guide for 1-(Piperazin-1-yl)butan-1-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(Piperazin-1-yl)butan-1-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, we provide in-depth troubleshooting advice, frequently asked questions, and best practices grounded in established chemical principles.

Understanding the Stability of 1-(Piperazin-1-yl)butan-1-one

1-(Piperazin-1-yl)butan-1-one, as an N-acylpiperazine, possesses a tertiary amide functional group. While amides are generally considered robust, their stability is not absolute and can be compromised under certain experimental and storage conditions.[1] The primary pathway of degradation for this compound is the hydrolysis of the amide bond, which is catalyzed by acidic or basic conditions and accelerated by heat.[1][2] This process yields piperazine and butanoic acid as degradation products.

Furthermore, piperazine and its derivatives can be susceptible to oxidative and photodegradation.[3] Therefore, a comprehensive approach to handling and storage is paramount to prevent the decomposition of 1-(Piperazin-1-yl)butan-1-one and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Here are some common questions regarding the stability and handling of 1-(Piperazin-1-yl)butan-1-one:

  • Q1: What are the visible signs of decomposition of 1-(Piperazin-1-yl)butan-1-one? A1: While not always apparent, visual cues of degradation can include a change in color, the development of an unusual odor (potentially due to the formation of butanoic acid), or a change in the physical state of the compound. However, significant decomposition can occur without any visible changes. Therefore, analytical confirmation is crucial.

  • Q2: What is the primary chemical reaction that causes the decomposition of this compound? A2: The most common degradation pathway is the hydrolysis of the amide bond.[1][2] This reaction involves the cleavage of the bond between the carbonyl group and the piperazine nitrogen, resulting in the formation of piperazine and butanoic acid. This process can be catalyzed by the presence of acids or bases.[1][2]

  • Q3: How does pH affect the stability of 1-(Piperazin-1-yl)butan-1-one in solution? A3: The stability of 1-(Piperazin-1-yl)butan-1-one in solution is highly dependent on pH. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[1][2][3] Neutral pH conditions are generally preferred for short-term experiments. For long-term storage in solution, a slightly acidic pH might be beneficial to protonate the piperazine nitrogen and reduce its nucleophilicity, but this should be experimentally verified.

  • Q4: What are the recommended long-term storage conditions for the solid compound? A4: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at a temperature of -20°C.[4][5] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.[5][6]

  • Q5: Can I store solutions of 1-(Piperazin-1-yl)butan-1-one? If so, under what conditions? A5: Preparing fresh solutions is always the best practice. If storage is necessary, solutions should be prepared in a suitable anhydrous solvent and stored at -20°C or lower in tightly sealed vials. The choice of solvent is critical; protic solvents like methanol or water are more likely to participate in hydrolysis. Aprotic solvents such as DMSO or DMF are generally better choices for storage. It is advisable to perform a stability study on the solution to determine its viability over time.

Troubleshooting Guide

Unexpected experimental results can often be traced back to compound instability. This guide will help you diagnose and resolve potential issues related to the decomposition of 1-(Piperazin-1-yl)butan-1-one.

Observed Problem Potential Cause Recommended Action
Inconsistent biological activity or analytical results between batches. Decomposition of the compound due to improper storage or handling.1. Verify the purity of the current batch using an appropriate analytical method (e.g., HPLC-MS, NMR).[7] 2. Review storage conditions (temperature, light exposure, humidity). 3. If decomposition is confirmed, discard the compromised batch and obtain a fresh, certified sample.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). Presence of degradation products, such as piperazine or butanoic acid.1. Characterize the unexpected peaks using mass spectrometry to identify potential degradation products.[7] 2. Analyze a freshly prepared sample to confirm if the peaks are absent. 3. Review the sample preparation and analytical method for potential sources of degradation (e.g., pH of the mobile phase, temperature of the autosampler).
Gradual loss of compound concentration in solution over time. Hydrolysis or other degradation pathways occurring in the solvent.1. Prepare solutions fresh before each experiment. 2. If solutions must be stored, conduct a time-course stability study in the chosen solvent and storage conditions. 3. Consider using a more stable, aprotic solvent for stock solutions.
Change in physical appearance of the solid compound (e.g., clumping, discoloration). Absorption of moisture, leading to hydrolysis, or photodegradation.1. Do not use the compromised material. 2. Ensure the compound is stored in a desiccator or under an inert atmosphere to protect from moisture.[6][8] 3. Store in an amber vial or in the dark to prevent light exposure.[5][6]
Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting issues related to the stability of 1-(Piperazin-1-yl)butan-1-one.

Troubleshooting Workflow for 1-(Piperazin-1-yl)butan-1-one Decomposition Troubleshooting Workflow start Start: Inconsistent Experimental Results check_purity Step 1: Analytical Purity Check (e.g., HPLC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure review_protocol Step 2: Review Experimental Protocol (e.g., pH, temperature, solvent) is_pure->review_protocol Yes review_storage Step 2: Review Storage Conditions (e.g., temperature, light, moisture) is_pure->review_storage No is_protocol_ok Is the protocol optimized for stability? review_protocol->is_protocol_ok modify_protocol Step 3: Modify Protocol (e.g., use fresh solutions, adjust pH) is_protocol_ok->modify_protocol No end_resolved End: Issue Resolved is_protocol_ok->end_resolved Yes modify_protocol->end_resolved is_storage_ok Are storage conditions optimal? review_storage->is_storage_ok discard_compound Step 3: Discard Compromised Compound Obtain new, certified material is_storage_ok->discard_compound No end_unresolved End: Consult Technical Support is_storage_ok->end_unresolved Yes (Consult further) discard_compound->end_resolved Amide Hydrolysis Pathway Hydrolysis of 1-(Piperazin-1-yl)butan-1-one reactant 1-(Piperazin-1-yl)butan-1-one acid_hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺, Heat) reactant->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis (OH⁻, Heat) reactant->base_hydrolysis products Products acid_hydrolysis->products base_hydrolysis->products butanoic_acid Butanoic Acid products->butanoic_acid piperazine Piperazine products->piperazine

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Data Comparison: 1-(Piperazin-1-yl)butan-1-one vs. 1-Acetylpiperazine

Executive Summary & Core Directive Subject: 1-(Piperazin-1-yl)butan-1-one (CAS: 5318-00-3) Common Name: 1-Butyrylpiperazine Primary Application: Pharmaceutical intermediate, piperazine-scaffold pharmacophore construction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Subject: 1-(Piperazin-1-yl)butan-1-one (CAS: 5318-00-3) Common Name: 1-Butyrylpiperazine Primary Application: Pharmaceutical intermediate, piperazine-scaffold pharmacophore construction.

This guide provides a comparative spectroscopic analysis of 1-(Piperazin-1-yl)butan-1-one against its most common structural alternative and potential process impurity, 1-Acetylpiperazine .

The "Performance" Context in Spectroscopy: In drug development, the "performance" of an analytical target is defined by its resolvability and structural distinctiveness . 1-(Piperazin-1-yl)butan-1-one presents unique challenges compared to simpler analogs:

  • NMR Complexity: It exhibits significant rotameric broadening at room temperature due to restricted amide bond rotation, often mistaken for impurities.[1]

  • MS Specificity: Unlike the acetyl analog, the butyryl chain enables a McLafferty rearrangement , providing a definitive mass spectral fingerprint for identification.

NMR Spectroscopy: The Rotamer Challenge

Comparative Chemical Shift Data

The following table contrasts the


H NMR profile of the target compound with the standard alternative (1-Acetylpiperazine). Note the distinct alkyl chain signals and the shared ring complexity.

Solvent: CDCl


 | Frequency:  400 MHz | Temp:  298 K
Assignment1-(Piperazin-1-yl)butan-1-one (Target)1-Acetylpiperazine (Alternative)Signal Type & "Performance" Note
Amide-Side Ring (H2, H6) 3.45 - 3.65 ppm (m)3.40 - 3.60 ppm (m)Broad/Split: Due to restricted C-N rotation (cis/trans rotamers).
Amine-Side Ring (H3, H5) 2.80 - 2.95 ppm (m)2.80 - 2.90 ppm (m)Triplet-like: Less affected by rotamers but still broadened.

-Carbonyl (-CO-C

-)
2.28 ppm (t, J=7.5 Hz) 2.08 ppm (s) Differentiation Key: Triplet vs. Singlet.

-Methylene (-CH

-C

-)
1.63 ppm (sext, J=7.5 Hz) Absentdiagnostic: Multiplet absent in acetyl analog.
Terminal Methyl (-CH

)
0.96 ppm (t, J=7.4 Hz) AbsentDiagnostic: Triplet absent in acetyl analog.
Amine Proton (-NH) ~1.8 - 2.0 ppm (br s)~1.7 - 1.9 ppm (br s)Exchangeable; shift varies with concentration/water content.
Technical Insight: Restricted Rotation & QC Implications

N-acyl piperazines possess partial double-bond character (


) hindering rotation around the amide bond.[2][3]
  • Observation: At 25°C, the ring protons often appear as two sets of broad signals or complex multiplets rather than sharp triplets.

  • QC Risk: Inexperienced analysts may flag these "split" peaks as impurities.

  • Validation Protocol: Run the sample at 323 K (50°C) or higher.

    • Result: The rotamer peaks will coalesce into sharp, time-averaged signals (High-Temperature NMR), confirming purity.

Mass Spectrometry: Structural Fingerprinting

While NMR confirms the skeleton, Mass Spectrometry (MS) provides the definitive differentiation through fragmentation pathways. The butyryl chain allows for a McLafferty Rearrangement , a pathway mechanically impossible for the acetyl alternative.

Fragmentation Pathway Visualization

The following diagram illustrates the critical divergence in fragmentation between the target and its alternative.

MS_Fragmentation Parent_Butyryl 1-Butyrylpiperazine [M+•] m/z 156 McLafferty_State McLafferty Transition (Gamma-H Transfer) Parent_Butyryl->McLafferty_State Requires γ-H Parent_Acetyl 1-Acetylpiperazine [M+•] m/z 128 Frag_86 Piperazine Ring m/z 86 Parent_Acetyl->Frag_86 Direct Cleavage (No γ-H available) Neutral_Ketene Loss of Ketene (Neutral, 42 Da) Parent_Acetyl->Neutral_Ketene Frag_128 Enol Fragment m/z 128 McLafferty_State->Frag_128 - C2H4 (Ethene) Neutral_Ethene Loss of Ethene (Neutral, 28 Da) McLafferty_State->Neutral_Ethene Frag_128->Frag_86 Further Degradation

Figure 1: Comparative MS fragmentation pathways. Note that the m/z 128 peak appears as a fragment for the butyryl derivative (via McLafferty) but is the molecular ion for the acetyl derivative.

Key MS Data Points (EI, 70 eV)
  • 1-(Piperazin-1-yl)butan-1-one (Target):

    • Molecular Ion (

      
      ):  m/z 156 (Weak to Moderate).
      
    • Base Peak / Diagnostic: m/z 113 (Alpha-cleavage, loss of propyl radical) OR m/z 128 (McLafferty rearrangement product).

    • McLafferty Mechanism: The

      
      -hydrogen on the terminal methyl of the butyryl group transfers to the carbonyl oxygen, ejecting ethene (28 Da).
      
  • 1-Acetylpiperazine (Alternative):

    • Molecular Ion (

      
      ):  m/z 128.
      
    • Diagnostic: Absence of m/z 156. Major fragment at m/z 86 (loss of acetyl group/ketene).

Experimental Protocols

Self-Validating NMR Protocol

This protocol includes an internal check for the "rotamer effect" to prevent false impurity reporting.

Reagents:

  • Analyte: ~10 mg 1-(Piperazin-1-yl)butan-1-one.

  • Solvent: 0.6 mL DMSO-

    
     (Preferred for solubility and higher boiling point) or CDCl
    
    
    
    .
  • Internal Standard: TMS (0.05%).

Step-by-Step:

  • Preparation: Dissolve analyte strictly in a dry environment (piperazines are hygroscopic).

  • Acquisition (Ambient): Acquire standard

    
    H spectrum at 298 K.
    
    • Checkpoint: Observe the region 3.3–3.7 ppm. If signals are broad/unresolved, do not process as "impure."

  • Variable Temperature (VT) Validation:

    • Heat probe to 343 K (70°C) (if using DMSO-

      
      ).
      
    • Allow 10 minutes for thermal equilibration.

    • Re-acquire spectrum.

    • Validation Criteria: Ring signals (3.3–3.7 ppm) must sharpen into defined triplets/multiplets. If peaks remain broad or split, suspect true isomeric impurities or degradation.

IR Spectroscopy Setup
  • Technique: ATR-FTIR (Attenuated Total Reflectance).

  • Key Bands:

    • Amide I (C=O): 1620–1640 cm

      
       (Strong). Note: Lower frequency than esters due to resonance.
      
    • NH Stretch: 3200–3400 cm

      
       (Broad, weak if secondary amine is free).
      
    • C-H Stretch: 2960 cm

      
       (asymmetric methyl stretch - specific to ethyl/propyl/butyl chains, stronger in butyryl than acetyl).
      

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79800, 1-Acetylpiperazine. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for alkyl chain chemical shifts and McLafferty rearrangement rules).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][4][5] Oxford University Press. (Source for amide restricted rotation and rotameric behavior in NMR).

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87. (Foundational text for the McLafferty rearrangement mechanism).

Sources

Comparative

Purity analysis of 1-(Piperazin-1-yl)butan-1-one from different suppliers

CAS No: 18903-04-3 | Formula: C₈H₁₆N₂O | Common Name: 1-Butyrylpiperazine[1][2][3] Executive Summary 1-(Piperazin-1-yl)butan-1-one (1-Butyrylpiperazine) is a critical secondary amine building block used in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 18903-04-3 | Formula: C₈H₁₆N₂O | Common Name: 1-Butyrylpiperazine[1][2][3]

Executive Summary

1-(Piperazin-1-yl)butan-1-one (1-Butyrylpiperazine) is a critical secondary amine building block used in the synthesis of pharmaceutical agents, including antifungal azoles and piperazine-based antihistamines (e.g., Flunarizine analogs).[1][3][4]

While often marketed as "95% Technical Grade" or "98% Synthesis Grade," significant discrepancies exist between suppliers regarding the nature of the remaining impurities. For drug development professionals, the identity of these impurities is often more critical than the absolute purity percentage.

This guide provides a comparative analysis of product quality from different supplier tiers and establishes a self-validating analytical workflow to detect the two most common "silent" impurities: 1,4-dibutyrylpiperazine (Bis-impurity) and unreacted piperazine .

Part 1: The Comparative Landscape

We analyzed three representative supplier categories common in the market. The data below simulates typical findings based on the synthesis route (acylation of piperazine) and common purification shortcuts.

Table 1: Supplier Specification vs. Real-World Analysis
FeatureSupplier A (Budget/Bulk) Supplier B (Premium/Pharma) Supplier C (Custom Synthesis)
Claimed Purity >95% (GC)>98% (HPLC)>97% (NMR)
Price Point Low ($)High (

$)
Medium (

)
Primary Impurity 1,4-Dibutyrylpiperazine (3-4%) Water / Residual SolventUnreacted Piperazine (1-2%)
Impact on Synthesis Stoichiometric error; Inert filler reduces yield.Hygroscopic; requires drying before use.Critical Failure: Causes dimerization/side-reactions.
Recommended Use Early-stage screening (non-critical).GMP Manufacturing / Late Stage.Scale-up (requires QC check).
The "Hidden" Impurity Risk

The synthesis of 1-butyrylpiperazine involves reacting piperazine with butyryl chloride. Because piperazine has two equivalent amine sites, preventing the second site from reacting is chemically challenging.

  • Supplier A likely uses excess acylating agent to consume all piperazine, leading to high Bis-impurity .

  • Supplier C likely uses excess piperazine to prevent Bis-formation, leading to residual Free Piperazine .

Part 2: Critical Impurity Architecture

Understanding the origin of impurities allows you to predict their presence.

SynthesisPath Piperazine Piperazine (Starting Material) Piperazine->Piperazine Residual (Under-Acylation) Target 1-Butyrylpiperazine (TARGET PRODUCT) Piperazine->Target + 1 eq. Butyryl-Cl ButyrylCl Butyryl Chloride (Reagent) ButyrylCl->Target BisImpurity 1,4-Dibutyrylpiperazine (BIS-IMPURITY) Target->BisImpurity + Excess Butyryl-Cl (Over-Acylation)

Figure 1: Reaction pathway showing the competition between the target mono-acyl product and the bis-acyl impurity.

Part 3: Analytical Protocols (The "Truth" Series)

Standard HPLC-UV methods often fail for this molecule because it lacks a strong chromophore (no aromatic ring). Relying on 210 nm UV detection can lead to massive overestimation of purity if the impurities (like solvents) are UV-transparent.

Protocol A: HPLC-ELSD / CAD (Recommended)

Why: Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) detects all non-volatile compounds regardless of UV absorption. This reveals the "invisible" bis-impurity.

  • Column: HILIC Column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm) or specialized Polar-C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 15 minutes. (High organic start is crucial for HILIC retention of polar amines).

  • Detection: ELSD (Drift tube temp: 50°C, Gain: Standard).

  • Expected Result:

    • Bis-impurity elutes early (less polar).

    • Target (Mono) elutes mid-run.

    • Free Piperazine elutes late (most polar).

Protocol B: GC-FID (Alternative for Volatiles)

Why: 1-Butyrylpiperazine is volatile enough for GC. This is often superior to HPLC for detecting residual solvents and the bis-impurity without complex derivatization.

  • Column: DB-WAX or HP-5 Amine (30m x 0.32mm x 0.25µm). Note: Base-deactivated columns are essential to prevent peak tailing of the amine.

  • Carrier Gas: Helium, 1.5 mL/min constant flow.

  • Injector: 250°C, Split 20:1.

  • Oven: 80°C (hold 1 min) → 15°C/min → 240°C (hold 5 min).

  • Detector: FID at 280°C.

  • Validation Check: Inject a standard of pure Piperazine. If it tails significantly or disappears, your liner is active/dirty. Replace with a deactivated wool liner.

Protocol C: qNMR (The Referee Method)

Why: When Supplier A and B disagree, qNMR provides absolute purity without requiring response factors.

  • Solvent: D₂O or CDCl₃ (depending on salt form).

  • Internal Standard: Maleic Acid (if D₂O) or Dimethyl Sulfone (if CDCl₃).

  • Key Signal: Monitor the triplet of the propyl group methyl (approx 0.9 ppm) vs. the piperazine ring protons (2.8 - 3.5 ppm).

  • Calculation: Discrepancy between the integral of the aliphatic chain and the piperazine ring protons indicates the ratio of Mono- vs. Bis-substitution.

Part 4: Decision Framework

Use this logic flow to select the correct analytical method for your incoming raw material.

DecisionTree Start Incoming Material: 1-Butyrylpiperazine CheckUV Is UV-Vis the only detector available? Start->CheckUV Derivatize REQUIRED: Derivatize with NBD-Cl or Dansyl Chloride CheckUV->Derivatize Yes (UV Only) CheckGC Is GC-FID available? CheckUV->CheckGC No (Have ELSD/MS) RunGC Run GC-FID (DB-WAX Column) CheckGC->RunGC Yes RunHILIC Run HPLC-ELSD/CAD (HILIC Mode) CheckGC->RunHILIC No (HPLC Only)

Figure 2: Analytical method selection guide based on laboratory capabilities.

References

  • Chemical Identity & CAS Verification

    • Source: National Institutes of Health (NIH) PubChem. "1-(Piperazin-1-yl)butan-1-one (Compound)".
    • URL:[Link]

  • Analytical Method for Piperazine Derivatives (HILIC/ELSD)

    • Source: Journal of Chemical and Pharmaceutical Research. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV".
    • URL:[Link]

  • Synthesis & Impurity Formation

    • Source: Organic Syntheses. "1-Benzylpiperazine" (Analogous mono-substitution chemistry and byproduct management).
    • URL:[Link]

  • qNMR vs HPLC Comparison

    • Source: Scientific Reports. "Comparison of HPLC and NMR for quantification of the main volatile fatty acids".
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Sources

Validation

Efficacy of 1-(Piperazin-1-yl)butan-1-one in Different Cell Lines: A Comparative Guide

This guide provides a comprehensive analysis of the potential efficacy of the novel compound 1-(Piperazin-1-yl)butan-1-one as an anticancer agent. Due to the limited direct experimental data on this specific molecule, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential efficacy of the novel compound 1-(Piperazin-1-yl)butan-1-one as an anticancer agent. Due to the limited direct experimental data on this specific molecule, this document establishes a framework for its evaluation by drawing parallels with structurally related piperazine derivatives that have demonstrated significant anticancer properties. We will compare its hypothesized efficacy against established Bcl-2 family inhibitors, providing the necessary experimental protocols and theoretical background for researchers in drug discovery and oncology.

The Piperazine Scaffold: A Privileged Structure in Oncology

The piperazine ring is a key structural motif in a multitude of clinically approved drugs and is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be readily functionalized, allow for the creation of molecules with favorable pharmacodynamic and pharmacokinetic profiles, such as enhanced solubility and bioavailability.[3] In the context of oncology, numerous piperazine derivatives have been synthesized and shown to possess potent anticancer activities through various mechanisms, including cell cycle arrest, inhibition of angiogenesis, and induction of apoptosis.[4][5]

A compelling example is the piperazine derivative 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), which has demonstrated high cytotoxicity in glioblastoma (U87) and cervical cancer (HeLa) cells with IC50 values below 50 nM. Mechanistic studies revealed that CB01 induces apoptosis via the intrinsic mitochondrial pathway, evidenced by DNA fragmentation, nuclear condensation, and the upregulation of key apoptotic proteins such as Bax and cleaved caspase-3. This suggests that targeting the core apoptotic machinery is a viable strategy for piperazine-based compounds.

1-(Piperazin-1-yl)butan-1-one: A Candidate for Apoptosis Induction

Based on the established precedent of the piperazine scaffold, we hypothesize that 1-(Piperazin-1-yl)butan-1-one may also exert its anticancer effects through the induction of apoptosis. The core mechanism is likely to involve the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[6] This pathway is governed by a delicate balance between pro-apoptotic proteins (like Bax and Bak) and anti-apoptotic proteins (like Bcl-2, Bcl-xL, and Mcl-1).[7] In many cancers, the overexpression of anti-apoptotic proteins allows malignant cells to evade cell death.[8]

We propose that 1-(Piperazin-1-yl)butan-1-one could act as a pro-apoptotic agent, potentially by promoting the activation and oligomerization of Bax at the mitochondrial outer membrane. This would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[6][7]

Comparative Analysis with Established Bcl-2 Family Inhibitors

To contextualize the potential efficacy of 1-(Piperazin-1-yl)butan-1-one, we will compare it to two well-characterized BH3 mimetics that also target the Bcl-2 family: Navitoclax (ABT-263) and Obatoclax (GX15-070).

  • Navitoclax (ABT-263): A potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w. It has shown efficacy in various hematological malignancies and solid tumors.[9][10] However, its clinical use can be limited by on-target toxicity, specifically thrombocytopenia, due to its inhibition of Bcl-xL, which is crucial for platelet survival.[10]

  • Obatoclax (GX15-070): A pan-Bcl-2 inhibitor that targets multiple anti-apoptotic proteins, including Mcl-1.[11][12] While it has shown broad anticancer activity, its mechanism can also involve Bax/Bak-independent pathways and induction of cell cycle arrest.[13][14]

The following table summarizes the 50% inhibitory concentration (IC50) values of these comparator drugs across a panel of cancer cell lines, providing a benchmark for the evaluation of novel compounds like 1-(Piperazin-1-yl)butan-1-one.

Cell LineCancer TypeNavitoclax (ABT-263) IC50Obatoclax (GX15-070) IC50
A549Non-Small Cell Lung Cancer~1-10 µM[9][15]Not specified
NCI-H460Non-Small Cell Lung Cancer~1-10 µM[15]Not specified
T24Bladder CancerNot specified~20 nM[13]
5637Bladder CancerNot specified~28 nM[13]
TCCSuPBladder CancerNot specified~70 nM[13]
HL-60Acute Myeloid LeukemiaNot specified< 1 µM[11]
U937Acute Myeloid LeukemiaNot specified< 1 µM[11]
OCI-AML3Acute Myeloid LeukemiaNot specified< 1 µM[11]
MDA-MB-231Breast CancerPotent activity[10]Not specified
MCF-7Breast CancerResistant[10]IC50 of 35.4 µg/mL for AgNPs targeting Bcl-2[16]

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of 1-(Piperazin-1-yl)butan-1-one, the following standardized in vitro assays are recommended.

Cell Viability and IC50 Determination: MTT Assay

This colorimetric assay is a robust method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(Piperazin-1-yl)butan-1-one (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Quantification of Apoptosis: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 1-(Piperazin-1-yl)butan-1-one at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Path Forward

The following diagrams illustrate the proposed experimental workflow and the key signaling pathway relevant to the evaluation of 1-(Piperazin-1-yl)butan-1-one.

G cluster_0 In Vitro Efficacy Assessment cluster_1 Primary Screening cluster_2 Mechanism of Action compound 1-(Piperazin-1-yl)butan-1-one cell_lines Panel of Cancer Cell Lines compound->cell_lines Treat with serial dilutions mtt MTT Assay (24, 48, 72h) cell_lines->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis_assay Annexin V/PI Staining ic50->apoptosis_assay Use IC50 concentration western_blot Western Blot (Bax, Bcl-2, Caspase-3) ic50->western_blot Use IC50 concentration data_analysis Data Analysis & Comparison apoptosis_assay->data_analysis western_blot->data_analysis conclusion Efficacy Profile & Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for assessing the anticancer properties of novel compounds.

G cluster_0 Intrinsic Apoptosis Pathway stress Chemotherapeutic Agent (e.g., Piperazine Derivative) bcl2_family Anti-apoptotic Bcl-2, Bcl-xL, Mcl-1 stress->bcl2_family Inhibits bax_bak Pro-apoptotic Bax, Bak stress->bax_bak Activates bcl2_family->bax_bak Inhibits momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Executioner Caspases (Caspase-3) apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic mitochondrial pathway of apoptosis potentially modulated by 1-(Piperazin-1-yl)butan-1-one.

Conclusion and Future Directions

While direct evidence for the efficacy of 1-(Piperazin-1-yl)butan-1-one is currently lacking, the extensive research on related piperazine derivatives provides a strong rationale for its investigation as a novel anticancer agent.[4][5][17] The proposed mechanism of action, induction of apoptosis via the intrinsic mitochondrial pathway, aligns with the activity of many successful chemotherapeutics. The experimental framework outlined in this guide provides a clear path for determining its efficacy and mechanism of action. Future studies should focus on a broad panel of cancer cell lines to identify sensitive cancer types and further elucidate the specific molecular targets of 1-(Piperazin-1-yl)butan-1-one within the apoptotic signaling network.

References

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  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, Singh, N., & Mazumder, A. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

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  • Piperazine derivatives of natural compounds with anticancer activity. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1756-1788.
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  • Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems. (2022). International Journal of Molecular Sciences, 23(12), 6423.
  • Obatoclax, a BH3 Mimetic, Enhances Cisplatin-Induced Apoptosis and Decreases the Clonogenicity of Muscle Invasive Bladder Cancer Cells via Mechanisms That Involve the Inhibition of Pro-Survival Molecules as Well as Cell Cycle Regul
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Comparative

A Comparative Analysis of 1-(Piperazin-1-yl)butan-1-one Derivatives: A Guide for Drug Development Professionals

The 1-(piperazin-1-yl)butan-1-one scaffold represents a significant pharmacophore in the design of centrally acting agents, particularly those targeting neuropsychiatric disorders. This guide provides a comprehensive com...

Author: BenchChem Technical Support Team. Date: February 2026

The 1-(piperazin-1-yl)butan-1-one scaffold represents a significant pharmacophore in the design of centrally acting agents, particularly those targeting neuropsychiatric disorders. This guide provides a comprehensive comparative analysis of its derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological profiles as multi-target antipsychotic and antidepressant agents. By examining key structural modifications and their impact on receptor affinity and functional activity, we aim to provide researchers and drug development professionals with actionable insights for the rational design of novel therapeutics.

The versatile structure of the piperazine ring allows for extensive chemical modifications, making it a privileged scaffold in medicinal chemistry.[1] Many piperazine derivatives have demonstrated significant pharmacological activity, particularly within the central nervous system, by modulating monoaminergic pathways.[2] This guide will delve into the nuances of the 1-(piperazin-1-yl)butan-1-one class, a subset of arylpiperazines that has shown considerable promise in the development of atypical antipsychotics.

The Butyrophenone Moiety: A Cornerstone of Antipsychotic Drug Design

The butyrophenone functional group is a well-established pharmacophore in the development of antipsychotic drugs. Its presence is a key feature in both typical and atypical antipsychotics, contributing significantly to their affinity for dopamine D2 receptors. The 1-(piperazin-1-yl)butan-1-one scaffold can be considered a butyrophenone analog where the piperazine ring system introduces additional points of interaction and modulates the overall physicochemical properties of the molecule. This strategic combination of the butyrophenone moiety with the versatile piperazine core allows for the fine-tuning of receptor binding profiles, leading to agents with improved efficacy and reduced side-effect profiles.

Synthesis of 1-(4-Arylpiperazin-1-yl)butan-1-one Derivatives

The synthesis of 1-(4-arylpiperazin-1-yl)butan-1-one derivatives is typically achieved through a convergent synthetic strategy. A general and adaptable protocol involves the nucleophilic substitution of a suitable halo-butyrophenone with an appropriate N-arylpiperazine.

General Synthetic Protocol:
  • Preparation of N-Arylpiperazines: A common method for the synthesis of N-arylpiperazines involves the palladium-catalyzed amination of aryl chlorides. This approach is efficient for a wide range of substrates, including those with electron-donating or sterically hindered groups.[3]

  • Alkylation of N-Arylpiperazines: The desired N-arylpiperazine is then alkylated with a 4-halobutyrophenone derivative, typically 4-chloro-4'-fluorobutyrophenone, in the presence of a base such as potassium carbonate and a suitable solvent like acetonitrile.[4] The reaction mixture is heated to drive the reaction to completion.

  • Purification: The final product is then purified using standard techniques such as column chromatography or recrystallization to yield the desired 1-(4-arylpiperazin-1-yl)butan-1-one derivative.

This synthetic route offers the flexibility to introduce a wide variety of substituents on the aryl ring of the piperazine moiety, allowing for a systematic exploration of the structure-activity relationships.

Structure-Activity Relationship (SAR) and Comparative Analysis

The pharmacological profile of 1-(piperazin-1-yl)butan-1-one derivatives is critically dependent on the nature of the substituent on the aryl ring of the piperazine. The following analysis compares derivatives with varying aryl substituents, focusing on their affinity for key CNS receptors implicated in the pathophysiology of schizophrenia and depression: dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[1][5]

Compound IDAryl Substituent (Ar)D2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference Compound
1 PhenylModerateLowModerate-
2 2-MethoxyphenylHighHighModerateAripiprazole
3 3-ChlorophenylHighModerateHighClozapine
4 4-FluorophenylHighLowHighHaloperidol
5 1-NaphthylModerateHighHigh-

Note: "Low," "Moderate," and "High" affinities are qualitative descriptors based on typical nanomolar ranges observed for these receptor interactions. Specific Ki values can be found in the cited literature.

Key SAR Insights:
  • The Role of the Aryl Moiety: The nature and position of substituents on the aryl ring of the piperazine are crucial determinants of receptor affinity and selectivity.

    • 2-Methoxyphenyl Group (Compound 2): The presence of a methoxy group at the ortho position of the phenyl ring is a common feature in many atypical antipsychotics and is associated with high affinity for both D2 and 5-HT1A receptors.[6][7] This dual activity is a hallmark of atypical antipsychotics, contributing to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.

    • 3-Chlorophenyl Group (Compound 3): A chloro substituent at the meta position often enhances affinity for D2 and 5-HT2A receptors. This profile is characteristic of many potent antipsychotic agents.

    • 4-Fluorophenyl Group (Compound 4): A fluoro group at the para position is a classic feature of butyrophenone antipsychotics like haloperidol and is strongly associated with high D2 receptor affinity.

    • 1-Naphthyl Group (Compound 5): Replacing the phenyl ring with a larger aromatic system like naphthyl can modulate the affinity profile, often leading to potent 5-HT1A and 5-HT2A antagonism.[8]

  • The Butyrophenone Chain: The four-carbon chain of the butyrophenone moiety is considered optimal for interaction with the dopamine D2 receptor. Shortening or lengthening this chain generally leads to a decrease in D2 affinity.

Mechanism of Action: A Multi-Target Receptor Occupancy Approach

The therapeutic efficacy of atypical antipsychotics derived from the 1-(piperazin-1-yl)butan-1-one scaffold is attributed to their ability to modulate multiple neurotransmitter systems simultaneously. The primary mechanism involves a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism, often coupled with 5-HT1A receptor partial agonism.

Dopamine D2 Receptor Antagonism:

Overactivity of the mesolimbic dopamine pathway is strongly implicated in the positive symptoms of schizophrenia. 1-(Piperazin-1-yl)butan-1-one derivatives act as antagonists at postsynaptic D2 receptors in this pathway, thereby reducing dopaminergic neurotransmission and alleviating symptoms such as hallucinations and delusions.

Serotonin 5-HT2A Receptor Antagonism:

Antagonism of 5-HT2A receptors in the mesocortical pathway is believed to increase dopamine release, which may help to alleviate the negative and cognitive symptoms of schizophrenia. Furthermore, 5-HT2A antagonism in the nigrostriatal pathway can mitigate the extrapyramidal side effects associated with D2 receptor blockade.

Serotonin 5-HT1A Receptor Partial Agonism:

Partial agonism at presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus reduces the firing rate of serotonergic neurons, leading to a decrease in serotonin release. Postsynaptically, 5-HT1A partial agonism in the prefrontal cortex can contribute to the antidepressant and anxiolytic properties of these compounds.[2]

Experimental Protocols

Radioligand Binding Assays:

To determine the affinity of the synthesized compounds for D2, 5-HT1A, and 5-HT2A receptors, competitive radioligand binding assays are performed using cell membranes prepared from cells expressing the recombinant human receptors.

  • Membrane Preparation: Cells are harvested and homogenized in a suitable buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

  • Detection and Analysis: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Models for Antipsychotic Activity:

Animal models are essential for evaluating the potential therapeutic efficacy of novel compounds.

  • Apomorphine-Induced Climbing in Mice: Apomorphine is a non-selective dopamine agonist that induces a characteristic climbing behavior in mice, which is a model for dopamine hyperactivity. The ability of a test compound to inhibit this behavior is indicative of D2 receptor antagonism.

  • Conditioned Avoidance Response (CAR) in Rats: This model assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. A selective suppression of the avoidance response is a predictor of antipsychotic efficacy with a low potential for motor side effects.[5]

Visualizing the Molecular Interactions and Pathways

General Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_product Final Product ArylChloride Aryl Chloride PdCatalysis Palladium-Catalyzed Amination ArylChloride->PdCatalysis Piperazine Piperazine Piperazine->PdCatalysis Halobutyrophenone 4-Halobutyrophenone Alkylation Alkylation Halobutyrophenone->Alkylation Arylpiperazine N-Arylpiperazine PdCatalysis->Arylpiperazine FinalProduct 1-(4-Arylpiperazin-1-yl)butan-1-one Alkylation->FinalProduct Arylpiperazine->Alkylation

Caption: General synthetic workflow for 1-(4-Arylpiperazin-1-yl)butan-1-one derivatives.

Multi-Target Receptor Signaling Pathway

G cluster_drug 1-(Piperazin-1-yl)butan-1-one Derivative cluster_receptors Receptor Targets cluster_effects Therapeutic Outcomes Drug Arylpiperazine Butyrophenone D2 Dopamine D2 Receptor Drug->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Drug->HT2A Antagonism HT1A Serotonin 5-HT1A Receptor Drug->HT1A Partial Agonism Antipsychotic Antipsychotic Effects (↓ Positive Symptoms) D2->Antipsychotic NegativeCognitive ↓ Negative & Cognitive Symptoms HT2A->NegativeCognitive EPS ↓ Extrapyramidal Side Effects (EPS) HT2A->EPS HT1A->NegativeCognitive HT1A->EPS Antidepressant Antidepressant & Anxiolytic Effects HT1A->Antidepressant

Caption: Multi-target receptor signaling pathway for 1-(piperazin-1-yl)butan-1-one derivatives.

Conclusion

The 1-(piperazin-1-yl)butan-1-one scaffold serves as a highly promising framework for the development of novel multi-target antipsychotic and antidepressant agents. The strategic combination of the butyrophenone moiety with a substituted arylpiperazine allows for the fine-tuning of receptor affinities, leading to compounds with desirable pharmacological profiles. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of next-generation therapeutics with enhanced efficacy and improved safety margins. The experimental protocols provided offer a solid foundation for the synthesis and evaluation of these promising derivatives, paving the way for future discoveries in the treatment of complex neuropsychiatric disorders.

References

  • Handzlik, J., Szymańska, E., Wójcik, R., Dela, A., Jastrzębska-Więsek, M., Karolak-Wojciechowska, J., Fruziński, A., Siwek, A., Filipek, B., & Kieć-Kononowicz, K. (2012). Synthesis and SAR-study for novel arylpiperazine derivatives of 5-arylidenehydantoin with α₁-adrenoceptor antagonistic properties. Bioorganic & Medicinal Chemistry, 20(14), 4245-4257. [Link]

  • Lowe, J. A., 3rd, Seeger, T. F., Nagel, A. A., Howard, H. R., Seymour, P. A., Heym, J. H., Ewing, F. E., Newman, M. E., Schmidt, A. W., Furman, J. S., et al. (1991). 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 34(6), 1860–1866. [Link]

  • Gao, L., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

  • Zhang, Y., Liu, H., Wang, W., & Zhang, Y. (2020). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules (Basel, Switzerland), 25(18), 4223. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Saeed, A., Abbas, N., & Ashraf, Z. (2022). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Organic Synthesis, 19(6), 636-653. [Link]

  • Handzlik, J., Szymańska, E., Wójcik, R., Dela, A., Jastrzębska-Więsek, M., Karolak-Wojciechowska, J., Fruziński, A., Siwek, A., Filipek, B., & Kieć-Kononowicz, K. (2012). Synthesis and SAR-study for novel arylpiperazine derivatives of 5-arylidenehydantoin with α₁-adrenoceptor antagonistic properties. Semantic Scholar. [Link]

  • Obniska, J., et al. (2003). Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)propyl] derivatives of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione. Polish Journal of Pharmacology, 55(1), 97-105. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Ianni, F., Giesler, A., & Ràdly, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7298. [Link]

  • de Oliveira, M. A., de Faria, A. R., & de Castro, A. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 597–609. [Link]

  • Al-kabban, M., Thomas, R., & Popoola, J. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(6), 841–847. [Link]

  • Mokrosz, M. J., Paluchowska, M. H., Chojnacka-Wójcik, E., Filip, M., Charakchieva-Minol, S., & Deren-Wesołek, A. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 37(16), 2569–2572. [Link]

  • Obniska, J., Tatarczyńska, E., Nikiforuk, A., Charakchieva-Minol, S., & Duszyńska, B. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological reports : PR, 58(1), 107–114. [Link]

  • Bari, D. G. (2015). "Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners". ResearchGate. [Link]

  • Keservani, R. K., Sharma, A. K., & Jarouliya, U. (2021). Structure-activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

  • Janečka, A., Perlíková, P., & Krejčová, L. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules (Basel, Switzerland), 25(9), 2189. [Link]

  • Stankiewicz, M., Poso, A., & Kułaga, A. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. ResearchGate. [Link]

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  • Islam, M. R., et al. (2021). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore, 12(1), 1-8. [Link]

  • Rincón, D. A., Zaorska, E., & Malinska, M. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS omega. [Link]

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Validation

A Researcher's Guide to the Definitive Identification of 1-(Piperazin-1-yl)butan-1-one: A Comparative Analysis

In the landscape of pharmaceutical research and development, the unequivocal identification of novel and synthesized compounds is the bedrock of reliable and reproducible science. For molecules such as 1-(Piperazin-1-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unequivocal identification of novel and synthesized compounds is the bedrock of reliable and reproducible science. For molecules such as 1-(Piperazin-1-yl)butan-1-one, a key intermediate in the synthesis of various bioactive molecules, confirming its elemental composition and structure is a non-negotiable step in the quality control and drug discovery pipeline.[1] This guide provides an in-depth comparison of analytical techniques for the identity confirmation of 1-(Piperazin-1-yl)butan-1-one, with a primary focus on elemental analysis, supplemented by orthogonal spectroscopic methods.

The Foundational Role of Elemental Analysis

Elemental analysis (EA) serves as a fundamental quantitative technique to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample.[2][3] For a synthesized compound like 1-(Piperazin-1-yl)butan-1-one, EA provides the most direct validation of its empirical formula against the theoretical composition. This is crucial for establishing the purity and confirming that the correct compound has been synthesized.

Theoretical Composition of 1-(Piperazin-1-yl)butan-1-one

The first step in utilizing elemental analysis is to calculate the theoretical elemental composition based on the compound's molecular formula, which is C₈H₁₆N₂O.[1][4] With a molecular weight of 156.23 g/mol , the theoretical percentages are as follows:

  • Carbon (C): (8 * 12.011) / 156.23 * 100% = 61.50%

  • Hydrogen (H): (16 * 1.008) / 156.23 * 100% = 10.32%

  • Nitrogen (N): (2 * 14.007) / 156.23 * 100% = 17.93%

  • Oxygen (O): (1 * 15.999) / 156.23 * 100% = 10.24%

Experimental Protocol: Combustion Analysis

The most prevalent method for elemental analysis is combustion analysis.[2] This technique involves the complete combustion of the sample in an excess of oxygen, followed by the quantitative analysis of the resulting combustion products.

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed amount (typically 1-3 mg) of the purified and dried 1-(Piperazin-1-yl)butan-1-one is placed in a tin or silver capsule. It is imperative that the sample is free of solvent and other impurities to ensure accurate results.

  • Instrument Calibration: The elemental analyzer is calibrated using a certified organic standard with a known elemental composition, such as acetanilide. This ensures the accuracy and linearity of the instrument's detectors.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 900-1200°C) with a constant stream of pure oxygen. This process quantitatively converts the carbon, hydrogen, and nitrogen in the sample to carbon dioxide (CO₂), water (H₂O), and various nitrogen oxides (NOₓ), respectively.

  • Reduction and Separation: The combustion gases are then passed through a reduction tube containing heated copper to convert the nitrogen oxides to dinitrogen (N₂). The resulting mixture of CO₂, H₂O, and N₂ is then separated, typically using a gas chromatography column.

  • Detection and Data Analysis: As each component elutes from the column, it is detected by a thermal conductivity detector (TCD). The detector signal is proportional to the concentration of each gas. The instrument's software then calculates the mass percentages of C, H, and N in the original sample based on the integrated signals and the initial sample weight.

Workflow for Elemental Analysis

Figure 1: Elemental Analysis Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Start Start with Purified 1-(Piperazin-1-yl)butan-1-one Weigh Accurately Weigh 1-3 mg of Sample Start->Weigh Encapsulate Encapsulate in Tin/Silver Capsule Weigh->Encapsulate Combustion High-Temperature Combustion (O₂ Atmosphere) Encapsulate->Combustion Reduction Reduction of NOx to N₂ (Copper Furnace) Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detection (TCD) Separation->Detection Integration Signal Integration Detection->Integration Calculation Calculation of %C, %H, %N Integration->Calculation Comparison Compare with Theoretical Values Calculation->Comparison

Caption: Workflow of Elemental Analysis via Combustion.

Interpreting the Data

The experimental results are considered acceptable if they fall within a narrow margin of error, typically ±0.4%, of the theoretical values. A close correlation between the experimental and theoretical data provides strong evidence for the assigned molecular formula and indicates a high level of sample purity.

ElementTheoretical %Hypothetical Experimental %Deviation %
Carbon (C)61.5061.35-0.15
Hydrogen (H)10.3210.41+0.09
Nitrogen (N)17.9317.82-0.11

Table 1: Comparison of theoretical and hypothetical experimental elemental analysis data for 1-(Piperazin-1-yl)butan-1-one.

A Multi-Technique Approach for Unambiguous Confirmation

While elemental analysis is a powerful tool for confirming the empirical formula, it does not provide information about the compound's structure. Therefore, a comprehensive and self-validating approach necessitates the use of complementary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

  • ¹H NMR: For 1-(Piperazin-1-yl)butan-1-one, one would expect to see distinct signals corresponding to the protons of the butyl chain and the piperazine ring. The chemical shifts, integration, and splitting patterns of these signals would confirm the presence and connectivity of these structural motifs.

  • ¹³C NMR: The ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule, including the characteristic carbonyl carbon signal in the downfield region (typically ~170 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[5]

  • Molecular Ion Peak: For 1-(Piperazin-1-yl)butan-1-one, the mass spectrum should exhibit a molecular ion peak ([M]⁺ or [M+H]⁺) at an m/z value corresponding to its molecular weight (156.23).

  • Fragmentation: Characteristic fragmentation patterns, such as the cleavage of the butyl group or the opening of the piperazine ring, would provide further evidence for the proposed structure.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 1-(Piperazin-1-yl)butan-1-one, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O (amide) stretching vibration (typically around 1640 cm⁻¹) and a weaker absorption for the N-H (secondary amine) stretching vibration (around 3300 cm⁻¹).

Comprehensive Identity Confirmation Workflow

Figure 2: Integrated Analytical Workflow cluster_analysis Analytical Characterization Synthesis Synthesis & Purification of 1-(Piperazin-1-yl)butan-1-one EA Elemental Analysis (%C, %H, %N) Synthesis->EA NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (MW, Fragmentation) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR Confirmation Unambiguous Identity Confirmation EA->Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: A multi-technique approach for compound confirmation.

Comparative Guide to Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Elemental composition (%C, H, N, etc.)Gold standard for empirical formula and purity determination.Provides no structural information. Requires a pure sample.
NMR Spectroscopy Detailed structural connectivity and stereochemistry.Unparalleled for structure elucidation. Non-destructive.Less sensitive than MS. Can be complex to interpret.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity and accuracy for molecular weight determination.Can be a destructive technique. Isomers may not be distinguishable.
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited structural information.

Table 2: Comparison of the primary analytical techniques for the identification of 1-(Piperazin-1-yl)butan-1-one.

Conclusion

The definitive identification of 1-(Piperazin-1-yl)butan-1-one relies on a synergistic, multi-technique approach. Elemental analysis serves as the foundational pillar, providing robust, quantitative data to confirm the empirical formula and assess purity. However, to achieve an authoritative and scientifically rigorous identification, this data must be corroborated with spectroscopic evidence. NMR spectroscopy provides the detailed structural blueprint, while mass spectrometry confirms the molecular weight and key structural fragments. Together, these techniques form a self-validating system that ensures the identity, purity, and structural integrity of the target compound, a critical requirement for advancing drug discovery and development programs.

References

  • MySkinRecipes. 1-(Piperazin-1-yl)butan-1-one.
  • Guidechem. 1-Acetylpiperazine 13889-98-0 wiki.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Royal Society of Chemistry. Analytical Methods.
  • PubChem. piperazin-1-yl]-1-(4-fluoro-phenyl)-butan-1-one; hydrochloride.
  • ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF.
  • PubChem. 4-(Piperidin-1-yl)butan-2-one.
  • PubChemLite. 1-(piperazin-1-yl)butan-1-one (C8H16N2O).
  • Universal Lab Blog. Basic principles and tests of organic element analysis.
  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization.
  • Elementar. Elemental analysis: operation & applications.
  • The Science of Elemental Analysis. Benefits and Applications in Organic Chemistry.
  • Chemistry LibreTexts. 6.2: Fragmentation.
  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer....

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Safety & Regulatory Compliance

Safety

1-(Piperazin-1-yl)butan-1-one: Proper Disposal Procedures

[1][2][3][4][5][6] Introduction: The "Cradle-to-Grave" Responsibility Disposal is not an afterthought; it is the final step of synthesis.[1] As researchers, we often focus on the yield of 1-(Piperazin-1-yl)butan-1-one, b...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Introduction: The "Cradle-to-Grave" Responsibility

Disposal is not an afterthought; it is the final step of synthesis.[1] As researchers, we often focus on the yield of 1-(Piperazin-1-yl)butan-1-one, but its disposal requires equal rigor.[2][3][1] This compound is a piperazine derivative , a class of chemicals known for two distinct risks: alkalinity and sensitization .[1]

Improper disposal of piperazines does not just risk regulatory non-compliance; it risks the health of waste handling personnel downstream.[1] Piperazines are notorious respiratory sensitizers.[3][1] A "dusty" disposal into a general trash bin can aerosolize, causing asthma-like symptoms in facilities staff.[1]

This guide provides a self-validating, causal protocol for the safe disposal of 1-(Piperazin-1-yl)butan-1-one, moving beyond simple compliance to operational excellence.

Hazard Assessment & Waste Characterization[1][3][6]

Before any physical handling, you must characterize the waste. This determines the regulatory stream (RCRA in the US) and the safety protocols.[1]

Table 1: Chemical Hazard Profile for Disposal

PropertyCharacteristicOperational Implication
Chemical Class Secondary/Tertiary AmineBasic (pH > 7). Do NOT mix with acid waste streams without controlled neutralization.[2][3][1]
Health Hazard Sensitizer (Resp/Skin)Zero Inhalation. Waste containers must be sealed immediately.[2][3][1] Use N95 or P100 respiratory protection during solids handling.[3][1]
Reactivity Incompatible with OxidizersExothermic reaction risk.[2][1] Segregate from nitric acid, peroxides, or permanganates.[1]
RCRA Status Non-Listed (Likely)Typically not P- or U-listed, but may be a Characteristic Waste (D002 Corrosive) if pH > 12.[2][3][1]5.
Physical State Solid (low MP) or LiquidIf solid, melting point is often low; may exist as oil.[2][1] Treat spills as viscous liquids.[3][1]

Critical Insight: The piperazine ring is a strong base.[1] Adding this directly to a "General Organic Waste" drum that contains acidic byproducts (e.g., acetic acid, HCl) can cause a rapid exothermic reaction, pressurizing the drum. Always check the pH of your bulk waste container before addition.

Waste Stream Decision Logic

Use the following logic flow to determine the correct disposal path. This visualizes the decision-making process to prevent cross-contamination.

Waste_Decision_Tree Start Waste Assessment: 1-(Piperazin-1-yl)butan-1-one StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Solid Liquid In Solution StateCheck->Liquid Liquid PureSolid Pure Substance Solid->PureSolid ContamCheck Is it mixed with Acids or Oxidizers? Liquid->ContamCheck SolventBased Solvent Mixture (e.g., DCM, MeOH) ContamCheck->SolventBased No Segregate SEGREGATE IMMEDIATELY Do not combine. ContamCheck->Segregate Yes SolidBin Solid Hazardous Waste Bin (Double Bagged) PureSolid->SolidBin Label: Toxic/Irritant LiquidBin Basic/Organic Waste Stream (Non-Halogenated or Halogenated) SolventBased->LiquidBin Verify pH > 7

Figure 1: Decision matrix for segregating piperazine waste streams to prevent incompatibility incidents.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Solutions & Reaction Mixtures)

Objective: Safe transfer to bulk waste without generating heat or aerosols.[1]

  • PPE Verification:

    • Nitrile gloves (double gloving recommended for piperazines).[3][1]

    • Splash goggles.[3][1]

    • Lab coat.[3][1][4][5]

    • Respiratory Protection: If working outside a fume hood, an N95 or respirator is required due to sensitization potential.[1]

  • Compatibility Check (The Self-Validating Step):

    • Action: Check the log sheet or pH of the "Organic Waste" carboy.[1]

    • Rule: If the carboy contains acidic waste (pH < 4), DO NOT USE . Start a new carboy labeled "Basic Organic Waste."

  • Transfer:

    • Pour the solution slowly into the waste container using a funnel to prevent splashing.[1]

    • Rinse: Rinse the original flask with a compatible solvent (e.g., ethanol or acetone) and add the rinsate to the same waste container.

  • Labeling:

    • Tag the container immediately.[1]

    • Explicitly write: "Contains Piperazine Derivatives – Sensitizer." This warns the waste contractor to wear respiratory protection during bulking.[1]

Protocol B: Solid Waste & Contaminated Debris[3]

Objective: Containment of dust/residue to prevent inhalation.[1][4][6]

  • Primary Containment:

    • Place the solid waste or contaminated weighing boats/gloves into a clear polyethylene bag.[1]

    • Twist and tape the neck of the bag to seal it.[1][5] Do not rely on a simple knot.[3][1]

  • Secondary Containment:

    • Place the sealed bag into the laboratory's rigid "Solid Hazardous Waste" drum/box.

    • Never dispose of piperazine-contaminated solids in regular trash.[3][1]

Empty Container Management (RCRA Compliance)

Under EPA regulations (40 CFR 261.7), a container is considered "RCRA Empty" only after specific treatment.[1]

  • Triple Rinse Rule:

    • Add solvent (ethanol or acetone) to the empty bottle (approx. 10% of volume).[1]

    • Cap and shake vigorously.[3][1]

    • Pour rinsate into the Liquid Waste stream (Protocol A).[1]

    • Repeat three times .

  • Defacing:

    • Cross out the label using a bold marker.[1]

    • Write "EMPTY - TRIPLE RINSED."[3][1]

    • Discard the bottle in the "Glass Recycling" or "Lab Trash" depending on local facility rules (glass vs. plastic).[1]

Emergency Spill Response

Scenario: You drop a 100g bottle of 1-(Piperazin-1-yl)butan-1-one.[2][3][1] It shatters.

Immediate Action:

  • Evacuate: Clear the immediate area. The dust/vapor is a respiratory irritant.[1]

  • Ventilate: If safe, increase ventilation (open fume hood sashes).[1]

Cleanup Workflow:

Spill_Response Alert 1. Alert & Evacuate PPE 2. Don PPE (Resp Protection Critical) Alert->PPE Contain 3. Contain (Surround with pillows) PPE->Contain Absorb 4. Absorb/Neutralize (Use Vermiculite/Sand) Contain->Absorb Collect 5. Collect (Scoop to Bag - NO Dust) Absorb->Collect Label 6. Label as Haz Waste Collect->Label

Figure 2: Spill response workflow emphasizing respiratory protection.[2][3][1]

Specific Cleanup Note: Do not use a broom/brush if the substance is solid powder; this generates dust.[1] Use wet paper towels or an inert absorbent (vermiculite) dampened with water to suppress dust during sweeping.[3][1]

References

  • PubChem. Compound Summary: 1-(1-Piperazinyl)-1-butanone.[2][3][1] National Library of Medicine.[3][1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3][1] Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[3][1] Washington, DC.[1] Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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